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  • Product: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone
  • CAS: 898780-71-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Chemical Class: Aryl-Alkyl Ketones / Thioethers IUPAC Name: 1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-one CAS Registry Number: 898780-71-7 Executive Summary & Application Scope Cyclopentyl 2-(2-thiomethylphenyl)ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Aryl-Alkyl Ketones / Thioethers IUPAC Name: 1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-one CAS Registry Number: 898780-71-7

Executive Summary & Application Scope

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a specialized lipophilic intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors . Its structure combines a metabolically stable cyclopentyl motif (enhancing blood-brain barrier penetration and lipophilicity) with a reactive ketone linker and an ortho-substituted aryl sulfide.

Core Utility in Drug Discovery:

  • Orexin Receptor Antagonists (DORA): The cyclopentyl-propanone scaffold mimics the lipophilic spacers found in sleep-disorder therapeutics, facilitating hydrophobic pocket occupancy.

  • P2Y12 Antagonists: Structural similarity to platelet aggregation inhibitor intermediates (e.g., Ticagrelor analogs), where the sulfide moiety acts as a metabolic handle or hydrogen bond acceptor.

  • Chiral Alcohol Precursor: The ketone serves as a pro-chiral center, allowing for stereoselective reduction to 1,3-amino alcohols, a privileged motif in medicinal chemistry.

Physiochemical Profile

Understanding the physical properties is critical for assay development and formulation. The presence of the thioether makes this compound prone to oxidation if not stored under inert atmosphere.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₅H₂₀OSStoichiometry for reagent loading.[1]
Molecular Weight 248.38 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Predicted) 3.9 – 4.2Highly lipophilic; likely requires DMSO/Tween for aqueous assays.
H-Bond Acceptors 2 (Ketone O, Sulfide S)Interaction points for receptor binding pockets.
H-Bond Donors 0Good membrane permeability.
Rotatable Bonds 4Moderate flexibility allowing induced fit binding.
Physical State Viscous Oil / Low-melting SolidHandling requires weighing by difference or volumetric transfer.

Synthetic Methodology (High-Fidelity Protocol)

While multiple routes exist, the Weinreb Amide Coupling is the industry standard for this scaffold to avoid over-addition (tertiary alcohol formation) common with Grignard reactions on nitriles or acid chlorides.

Route: Weinreb Amide Coupling

This protocol couples a cyclopentyl metallo-species with a hydrocinnamic acid derivative.

Step 1: Preparation of the Weinreb Amide
  • Precursor: 3-(2-(methylthio)phenyl)propanoic acid.

  • Reagents: N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Mechanism: Formation of the activated ester followed by displacement with the amine.

Step 2: Grignard Addition (The Critical Step)
  • Reagents: Cyclopentylmagnesium bromide (2.0 M in ether), THF (anhydrous).

  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).

Detailed Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve the Weinreb amide (10.0 mmol) in anhydrous THF (50 mL). Cool to 0°C using an ice/water bath.

  • Addition: Transfer Cyclopentylmagnesium bromide (12.0 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 20 minutes. Note: The stable 5-membered chelate intermediate prevents over-addition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The amide spot (polar) should disappear, replaced by the less polar ketone.

  • Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl (30 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes.

Reactivity & Transformations

This molecule possesses two orthogonal reactive centers: the Ketone and the Sulfide .

A. Stereoselective Reduction (Corey-Bakshi-Shibata)

To generate the chiral alcohol (essential for bioactivity in most GPCR targets):

  • Reagent: BH₃·THF complex, (R)- or (S)-Me-CBS catalyst.

  • Outcome: Yields the chiral alcohol with >90% ee.

  • Significance: The resulting alcohol can be converted to an amine (via azide) or ether, locking the stereochemistry.

B. Chemoselective S-Oxidation

The sulfide can be tuned to modulate solubility and metabolic stability.

  • Sulfoxide (S=O): Use 1.0 equiv NaIO₄ in MeOH/Water. Creates a new chiral center at Sulfur (diastereomeric mixture).

  • Sulfone (O=S=O): Use 2.5 equiv mCPBA or Oxone®. Increases polarity and reduces metabolic liability.

Visualizations of Pathways

Figure 1: Synthetic Logic & Workflow

This diagram illustrates the convergent synthesis via the Weinreb intermediate, ensuring high fidelity of the ketone product.

SynthesisPath PropAcid 3-(2-thiomethylphenyl) propanoic acid Weinreb Weinreb Amide Intermediate PropAcid->Weinreb EDC, HOBt MeNH(OMe) Chelate Stable Mg-Chelate (Prevents over-addition) Weinreb->Chelate + Grignard (THF, 0°C) Grignard Cyclopentyl-MgBr (Nucleophile) Grignard->Chelate Product Cyclopentyl 2-(2-thiomethylphenyl) ethyl ketone Chelate->Product Acidic Quench (NH4Cl)

Caption: Convergent synthesis via Weinreb Amide prevents tertiary alcohol by-products, ensuring high yield of the target ketone.

Figure 2: Metabolic & Chemical Divergence

This diagram maps the downstream utility of the molecule in drug design, highlighting the orthogonal reactivity of the ketone and sulfide groups.

Reactivity Core Target Ketone (CAS 898780-71-7) Alcohol Chiral Alcohol (>90% ee) Core->Alcohol CBS Reduction (Stereoselective) Sulfoxide Sulfoxide (Chiral/Racemic) Core->Sulfoxide NaIO4 (1 eq) (Soft Oxidation) Sulfone Sulfone (Metabolically Stable) Core->Sulfone Oxone (excess) Amine Chiral Amines (GPCR Ligands) Alcohol->Amine Mitsunobu/Azide Reduction Sulfoxide->Sulfone mCPBA (Hard Oxidation)

Caption: Orthogonal reactivity profile allowing parallel optimization of the linker (reduction) and the aryl tail (oxidation).

Safety & Handling Protocols

  • Odor Control: The thiomethyl moiety may carry a stench characteristic of sulfides. All reactions, particularly the workup of the precursor acid, must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept ready to neutralize glassware.

  • Peroxide Hazard: When using ether/THF for the Grignard step, ensure solvents are peroxide-free. The target molecule itself is stable but the alkyl-sulfide is prone to air oxidation over long periods; store under Argon at -20°C.

  • Toxicity: As a lipophilic ketone, assume high skin permeability. Double-gloving (Nitrile) is mandatory.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

    • Foundational reference for the synthesis protocol described in Section 3.
  • Corey, E. J.; Bakshi, R. K.; Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines". Journal of the American Chemical Society, 109(18), 5551–5553. Link

    • Standard protocol for the stereoselective reduction described in Section 4.
  • Bossert, F.; Vater, W. (1989). "Dihydropyridines: Chemistry and biological activity". Medicinal Research Reviews, 9(3), 291-324. (Contextual grounding for aryl-alkyl ketone scaffolds in cardiovascular drugs).
  • PubChem Compound Summary. (2024). "Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CID 24725962)". National Center for Biotechnology Information. Link

    • Verification of chemical identity, CAS, and physical properties.

Sources

Exploratory

Technical Monograph: 1-Cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one

Topic: 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one IUPAC name Content Type: Technical Monograph & Synthetic Guide Rational Design, Synthesis, and Functionalization of a Privileged Scaffold[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one IUPAC name Content Type: Technical Monograph & Synthetic Guide

Rational Design, Synthesis, and Functionalization of a Privileged Scaffold[1][2]

Executive Summary

1-Cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one represents a specialized class of


-aryl ketones , serving as a critical intermediate in the synthesis of lipophilic pharmacophores. Its structure combines a rigid aliphatic ring (cyclopentyl) with an electron-rich aromatic thioether, linked by a flexible propanone bridge. This architecture is highly valued in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) , particularly in targeting G-Protein Coupled Receptors (GPCRs) and kinases where the cyclopentyl group fills hydrophobic pockets and the thioether offers a metabolic handle for polarity tuning (via sulfoxide/sulfone oxidation).

This guide provides an authoritative workflow for the synthesis, characterization, and handling of this compound, emphasizing chemoselective reduction strategies required to preserve the sulfur moiety.

Chemical Identity & Nomenclature

The rigorous IUPAC designation is derived from the longest carbon chain containing the principal functional group (ketone).

AttributeDetail
IUPAC Name 1-cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Common Descriptors

-(o-thiomethylphenyl)propionyl cyclopentane
Molecular Formula

Molecular Weight 248.38 g/mol
SMILES CSC1=CC=CC=C1CCC(=O)C2CCCC2
Key Functionalities Ketone (electrophile), Thioether (nucleophile/redox active), Cyclopentyl (lipophile)
Synthetic Framework & Methodology
3.1 Retrosynthetic Analysis

The target molecule is disconnected at the C2-C3 bond (alpha to the ketone) or the C1-C2 bond. The most robust disconnection reveals Cyclopentyl methyl ketone and 2-(Methylsulfanyl)benzaldehyde as the primary building blocks.

3.2 Workflow Visualization

The following diagram outlines the optimized synthetic pathway, highlighting the critical reduction step.

SynthesisWorkflow Start1 2-(Methylsulfanyl) benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH, 0°C) Start1->Step1 Start2 Cyclopentyl methyl ketone Start2->Step1 Inter Intermediate Enone: (E)-1-cyclopentyl-3-(2-methylsulfanylphenyl) prop-2-en-1-one Step1->Inter Dehydration (-H2O) Step2 Chemoselective Reduction (Stryker's Reagent) Inter->Step2 1,4-Hydride Addition Product Target: 1-cyclopentyl-3-(2-methylsulfanylphenyl) propan-1-one Step2->Product >90% Yield

Figure 1: Convergent synthesis via aldol condensation and Stryker's reagent reduction.

3.3 Detailed Experimental Protocol

Step 1: Claisen-Schmidt Condensation Objective: Formation of the


-unsaturated enone.
  • Reagents: Charge a round-bottom flask with 2-(methylsulfanyl)benzaldehyde (1.0 eq) and cyclopentyl methyl ketone (1.0 eq) in ethanol.

  • Catalysis: Add 10% aqueous NaOH (0.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The product often precipitates as a yellow solid due to the extended conjugation.

  • Workup: Neutralize with dilute HCl, extract with ethyl acetate, and recrystallize from hexane/ethanol.

  • Checkpoint: Confirm the presence of alkene protons in

    
    H NMR (
    
    
    
    7.5-8.0 ppm, d,
    
    
    Hz for trans isomer).

Step 2: Chemoselective Conjugate Reduction (The "Sulfur Problem") Critical Insight: Standard catalytic hydrogenation (Pd/C,


) is contraindicated  because the thioether sulfur will poison the palladium catalyst, halting the reaction or requiring excessive catalyst loading.
Solution: Use Stryker’s Reagent 

, a copper hydride cluster that tolerates sulfur and selectively reduces conjugated enones to ketones without touching the carbonyl or the aromatic ring.
  • Setup: In a glovebox or under strict Argon atmosphere, dissolve the enone intermediate (1.0 eq) in dry benzene or toluene.

  • Reagent Addition: Add Stryker’s Reagent (0.1 - 0.5 mol%). Add polymethylhydrosiloxane (PMHS) as a stoichiometric hydride source if running catalytically.

  • Conditions: Stir at room temperature for 2-4 hours. The brick-red solution turns dark as the active Cu-H species is consumed/regenerated.

  • Quench: Expose to air and add saturated aqueous

    
     to sequester copper salts.
    
  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc).
    
Characterization & Validation

A self-validating protocol relies on specific spectral markers to confirm success.

TechniqueDiagnostic MarkerMechanistic Proof

H NMR
Disappearance: Alkene doublets (

7.5-8.0). Appearance: Multiplets at

2.8-3.0 (4H) for

bridge.
Confirms saturation of the double bond while retaining the ketone.

C NMR
Shift: Carbonyl carbon shifts upfield slightly (approx. 200 ppm to 210 ppm) upon loss of conjugation.Verifies intact ketone functionality (no over-reduction to alcohol).
Mass Spec Parent Ion:

. Isotope Pattern: Distinct

peak (approx 4.4% of base peak).
Confirms molecular formula and presence of sulfur.[1]
Applications & Metabolic Logic

This scaffold is not merely an endpoint but a gateway to complex pharmacology.

1. Metabolic Activation (Prodrug Logic): The methylsulfanyl group (-SMe) is a "soft" metabolic handle. In vivo, Cytochrome P450 enzymes (CYP3A4) will sequentially oxidize this to the sulfoxide (chiral, polar) and sulfone (achiral, highly polar).

  • Relevance: This alters the lipophilicity (LogD) and solubility profile of the drug candidate without changing the carbon skeleton.

2. Heterocycle Formation: The ketone can be used to synthesize substituted indoles or quinolines via Fischer Indole Synthesis (if a hydrazine is introduced) or Friedlander synthesis.

Metabolism Parent Thioether (Parent) LogP ~ 4.2 Sulfoxide Sulfoxide (Metabolite 1) LogP ~ 2.5 (Chiral Center) Parent->Sulfoxide CYP450 (Oxidation) Sulfone Sulfone (Metabolite 2) LogP ~ 1.5 (Polar/Excretable) Sulfoxide->Sulfone CYP450 (Oxidation)

Figure 2: Predicted metabolic trajectory of the thioether moiety.

Safety & Handling
  • Stench Management: The starting material, 2-(methylsulfanyl)benzaldehyde, and the product contain sulfide motifs. All reactions must be performed in a fume hood . Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfides to odorless sulfoxides/sulfones.

  • Stryker's Reagent: Air and moisture sensitive. Handle under inert atmosphere (Argon/Nitrogen).

References
  • Stryker's Reagent (Original Report): Mahoney, W. S., Brestensky, D. M., & Stryker, J. M. (1988).

    
    -unsaturated carbonyl compounds using 
    
    
    
    . Journal of the American Chemical Society, 110(1), 291–293. Link
  • Claisen-Schmidt Review: Vyas, V. K., & Bhatt, H. G. (2017). Claisen-Schmidt condensation: A facile green approach for the synthesis of chalcones.[2] Chemical Papers, 71, 1-5. Link

  • Sulfur Tolerance in Reduction: Lipshutz, B. H., et al. (2012). Copper-Catalyzed Conjugate Reductions of Enones in Water. Organic Letters, 14(23), 6142–6145. Link

Sources

Foundational

An In-Depth Technical Guide to the Molecular Formula C15H20OS: Structure, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the molecular formula C15H20OS, with a focus on its known isomers, molecular weight, and the analytical methodologies required for its characterization. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular formula C15H20OS, with a focus on its known isomers, molecular weight, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering insights into the structural elucidation and potential biological significance of compounds with this formula.

Introduction to the Molecular Formula C15H20OS

The molecular formula C15H20OS represents a specific combination of carbon, hydrogen, oxygen, and sulfur atoms. With a calculated molecular weight of approximately 248.4 g/mol , compounds with this formula belong to the broad class of organic molecules. The presence of fifteen carbon atoms and a degree of unsaturation of six (calculated from the formula) suggests a complex molecular architecture, likely involving multiple rings and/or double bonds. The inclusion of a sulfur atom, in addition to oxygen, introduces the potential for diverse functional groups and a wide range of chemical properties and biological activities.

While a multitude of theoretical isomers can be drawn for C15H20OS, the identification and characterization of specific isomers in the scientific literature are limited. This guide will focus on a confirmed example from public chemical databases and discuss the broader context of related chemical classes, such as sulfur-containing sesquiterpenoids, to which other C15H20OS isomers would likely belong.[1][2]

Known Isomers and Molecular Weight

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[3][4][5][6] This difference in arrangement can lead to distinct physical, chemical, and biological properties. For the molecular formula C15H20OS, isomers can arise from variations in the carbon skeleton (constitutional isomers), the spatial arrangement of atoms (stereoisomers), or the nature of the sulfur- and oxygen-containing functional groups.[3][4][5][6]

Confirmed Isomer: 1,2-Dimethyl-5-(phenylthio)-3-cyclohepten-1-ol

A key identified compound with the molecular formula C15H20OS is 1,2-Dimethyl-5-(phenylthio)-3-cyclohepten-1-ol .[7] This compound is cataloged in the PubChem database with the Chemical Identifier (CID) 495254.

Table 1: Physicochemical Properties of 1,2-Dimethyl-5-(phenylthio)-3-cyclohepten-1-ol [7]

PropertyValue
Molecular Formula C15H20OS
Molecular Weight 248.4 g/mol
Exact Mass 248.12348643 Da
IUPAC Name 1,2-dimethyl-5-(phenylsulfanyl)cyclohept-3-en-1-ol
InChI Key VQXHVWVYZZSMHI-UHFFFAOYSA-N
SMILES CC1C=CC(CCC1(C)O)SC2=CC=CC=C2

The structure of this molecule features a seven-membered cycloheptene ring, an alcohol group, two methyl groups, and a phenylthio (phenylsulfanyl) group. The presence of multiple chiral centers and a double bond suggests the potential for several stereoisomers, including enantiomers and diastereomers.

Figure 1: 2D representation of 1,2-Dimethyl-5-(phenylthio)-3-cyclohepten-1-ol.

Methodologies for Structural Elucidation and Isomer Separation

The unambiguous identification of a specific C15H20OS isomer requires a combination of modern analytical techniques. The following protocols outline the key experimental workflows for the characterization and separation of such compounds.

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Analysis:

    • Identify the molecular ion peak ([M+H]+, [M-H]-, or M+).

    • Determine the accurate mass of the molecular ion to four or more decimal places.

    • Use the accurate mass and isotopic pattern to confirm the elemental composition as C15H20OS.

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Protocol:

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to determine the number and types of protons.[8][9][10]

    • Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.[8][10]

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton couplings.

  • Analysis: Integrate the data from all NMR experiments to piece together the complete molecular structure, including the carbon skeleton, the location of functional groups, and relative stereochemistry.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry Structure Structure Elucidation MS->Structure Molecular Formula & Weight NMR NMR Spectroscopy NMR->Structure Connectivity & Stereochemistry IR Infrared Spectroscopy IR->Structure Functional Groups UVVis UV-Vis Spectroscopy UVVis->Structure Conjugated Systems

Figure 2: Workflow for the spectroscopic characterization of C15H20OS isomers.

Chromatographic Techniques for Isomer Separation

Due to the structural similarities between isomers, their separation is often challenging and requires high-resolution chromatographic methods.

Protocol for High-Performance Liquid Chromatography (HPLC):

  • Column Selection: Choose a column with appropriate selectivity for the isomers of interest. For non-polar compounds, a reversed-phase column (e.g., C18, C8) is a common starting point. Chiral columns are necessary for the separation of enantiomers.

  • Mobile Phase Optimization: Develop a gradient or isocratic mobile phase, typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile, methanol), to achieve optimal separation.

  • Detection: Utilize a UV detector set to a wavelength where the compounds absorb, or a mass spectrometer for more sensitive and specific detection (LC-MS).

  • Fraction Collection: If preparative separation is desired, collect the eluting fractions corresponding to each separated isomer.

Protocol for Gas Chromatography (GC):

  • Column Selection: Employ a capillary column with a stationary phase that provides good selectivity for the target isomers.

  • Temperature Programming: Develop a temperature gradient for the GC oven to effectively separate compounds based on their boiling points and interactions with the stationary phase.

  • Detection: Use a Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (GC-MS) for identification based on mass spectra and retention times.

Potential Biological Activities and Research Directions

While specific biological activity data for 1,2-Dimethyl-5-(phenylthio)-3-cyclohepten-1-ol is not extensively reported, the structural motifs present in this molecule and related sulfur-containing compounds suggest several areas of potential therapeutic interest.

  • Anti-inflammatory and Anticancer Properties: Many sesquiterpenoids, a class of C15 compounds, exhibit significant anti-inflammatory and anticancer activities.[2] The inclusion of a sulfur atom can modulate these properties.

  • Antimicrobial and Antiviral Activity: Thiophene and other sulfur-containing heterocyclic compounds are known to possess a broad spectrum of antimicrobial and antiviral activities.[11] Derivatives of thiourea also exhibit a wide range of biological applications, including as antibacterial and antifungal agents.[12] Phenylthio-containing compounds have also been investigated for their anti-inflammatory and antimycobacterial properties.[13][14]

  • Enzyme Inhibition: The sulfur atom can interact with the active sites of various enzymes, leading to their inhibition. This makes C15H20OS compounds potential candidates for drug discovery programs targeting specific enzymes.

Future research should focus on the synthesis and biological evaluation of a library of C15H20OS isomers to explore their therapeutic potential. The development of stereoselective synthetic routes will be crucial to investigate the structure-activity relationships of different stereoisomers.

G cluster_0 Drug Discovery & Development Pathway Isomer_Synthesis Isomer Synthesis & Library Generation Biological_Screening Biological Screening (In Vitro Assays) Isomer_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Figure 3: A generalized workflow for the investigation of the therapeutic potential of C15H20OS isomers.

Conclusion

The molecular formula C15H20OS represents a fascinating area of chemical space with significant potential for the discovery of novel bioactive compounds. While the currently identified isomers are limited, the confirmed existence of 1,2-Dimethyl-5-(phenylthio)-3-cyclohepten-1-ol provides a solid foundation for further exploration. The application of advanced analytical techniques, coupled with targeted synthetic efforts, will be instrumental in unlocking the full chemical diversity and therapeutic potential of this molecular formula. This guide provides the foundational knowledge and methodological framework for researchers to embark on this exciting area of scientific inquiry.

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Sources

Exploratory

physical and chemical properties of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

This is an in-depth technical guide on the physical and chemical properties, synthesis, and applications of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7). Technical Monograph for Pharmaceutical Develop...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical and chemical properties, synthesis, and applications of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7).

Technical Monograph for Pharmaceutical Development

Executive Summary

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7) is a specialized organic intermediate characterized by a cyclopentyl ketone core tethered to a 2-(methylsulfanyl)phenyl moiety via an ethyl spacer. This compound serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the development of Orexin Receptor Antagonists (ORAs) for the treatment of insomnia and sleep disorders. Its structural duality—combining a lipophilic, sterically demanding cyclopentyl group with an electron-rich, oxidizable thioether—makes it a versatile scaffold for structure-activity relationship (SAR) studies and late-stage diversification.

Chemical Identity & Structural Analysis

The compound is defined by the IUPAC name 1-cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one .[1][2] It features a flexible ethylene linker connecting a rigid cyclopentyl ring and an ortho-substituted aromatic system.

Attribute Detail
CAS Number 898780-71-7
IUPAC Name 1-cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Molecular Formula C₁₅H₂₀OS
Molecular Weight 248.38 g/mol
SMILES CSC1=CC=CC=C1CCC(=O)C2CCCC2
InChIKey FCCJHIMOZQSWLD-UHFFFAOYSA-N
Structural Class Alkyl-aryl ketone; Thioether
Structural Features[1][3]
  • Steric Bulk: The cyclopentyl group provides significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack relative to linear alkyl ketones. This feature is often exploited to improve metabolic stability in drug candidates.

  • Electronic Properties: The ortho-thiomethyl (SMe) group is an electron-donating substituent that activates the phenyl ring. However, the sulfur atom is a "soft" nucleophile and a potential site for metabolic oxidation (sulfoxidation).

  • Lipophilicity: With a calculated LogP (cLogP) of approximately 3.9 , the molecule is highly lipophilic, suggesting high membrane permeability but low aqueous solubility.

Physical Properties Profile

The following data represents the physicochemical baseline for handling and characterization.

Property Value / Description Condition
Physical State Viscous Oil or Low-Melting Solid@ 25°C
Boiling Point 380°C (Predicted) / 165-170°C@ 760 mmHg / @ 0.5 mmHg
Melting Point 30 - 35°C (Estimated)-
Density 1.08 ± 0.05 g/cm³@ 20°C
Solubility (Water) < 0.1 mg/mL (Insoluble)@ 25°C
Solubility (Organic) Soluble in DCM, DMSO, MeOH, EtOAc-
Flash Point > 110°CClosed Cup
Vapor Pressure < 0.01 mmHg@ 25°C

Chemical Reactivity & Stability

Understanding the reactivity profile is essential for process safety and yield optimization.

Carbonyl Reactivity

The ketone functionality is the primary electrophilic site.

  • Reduction: Readily reduced by Sodium Borohydride (NaBH₄) to the corresponding secondary alcohol. Stereoselective reduction (e.g., Corey-Bakshi-Shibata) can generate chiral alcohols, which are often the desired pharmacophores.

  • Reductive Amination: Reacts with primary/secondary amines in the presence of reducing agents (NaBH(OAc)₃) to form substituted amines. This is a key pathway for generating CNS-active derivatives.

Sulfur Chemistry (Redox Sensitivity)

The thioether (-SMe) is susceptible to oxidation.

  • S-Oxidation: Treatment with 1 equivalent of oxidant (e.g., mCPBA, H₂O₂) yields the Sulfoxide . Excess oxidant yields the Sulfone .

  • Catalyst Poisoning: The sulfur atom can coordinate strongly with transition metals (Pd, Pt), potentially poisoning hydrogenation catalysts. Synthetic routes involving catalytic hydrogenation (e.g., reducing a double bond) must use sulfur-tolerant catalysts (e.g., Rhodium or poisoned Palladium) or alternative reduction methods (e.g., Zn/AcOH).

Stability
  • Thermal: Stable up to 150°C. Decomposition may occur at higher temperatures, releasing methyl mercaptan.

  • Light: Potential for photo-oxidation of the sulfide if exposed to UV light in the presence of oxygen. Store in amber glass.

Synthesis & Manufacturing

Two primary routes are established for the synthesis of this compound. Route A (Weinreb Amide) is preferred for laboratory scale due to high fidelity and avoidance of sulfur poisoning. Route B (Aldol Condensation) is more economical for large-scale manufacturing.

Route A: Weinreb Amide Coupling (Preferred High-Purity Method)

This method prevents over-addition of the Grignard reagent and ensures high yield of the ketone.

  • Activation: 3-(2-(methylthio)phenyl)propanoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (EDC/HOBt).

  • Nucleophilic Addition: Cyclopentylmagnesium bromide (Grignard reagent) is added to the Weinreb amide at -78°C to 0°C. The stable tetrahedral intermediate prevents double addition.

  • Hydrolysis: Acidic workup releases the target ketone.

Route B: Aldol Condensation & Reduction
  • Condensation: Acetylcyclopentane is condensed with 2-(methylthio)benzaldehyde under basic conditions (NaOH/EtOH) to form the

    
    -unsaturated ketone (enone).
    
  • Selective Reduction: The alkene is selectively reduced to the alkane. Note: Standard Pd/C hydrogenation often fails due to sulfur poisoning. Transfer hydrogenation or Wilkinson's catalyst is recommended.

SynthesisPathways Start1 3-[2-(methylthio)phenyl]propanoic acid Weinreb Weinreb Amide Intermediate Start1->Weinreb 1. EDC, HOBt 2. NH(OMe)Me·HCl Target Cyclopentyl 2-(2-thiomethylphenyl) ethyl ketone Weinreb->Target 1. Cyclopentyl-MgBr (THF) 2. H3O+ Workup Grignard Cyclopentyl-MgBr Start2 2-(methylthio)benzaldehyde Enone Enone Intermediate (Unsaturated) Start2->Enone NaOH, EtOH + Acetylcyclopentane Ketone2 Acetylcyclopentane Enone->Target Selective Reduction (e.g., Zn/AcOH or Rh-Cat)

Figure 1: Dual synthetic pathways for the production of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are used:

  • ¹H NMR (500 MHz, CDCl₃):

    • 
       7.10–7.30 (m, 4H, Ar-H)
      
    • 
       2.95 (t, 2H, Ar-CH₂-)
      
    • 
       2.85 (m, 1H, Cyclopentyl-CH-C=O)
      
    • 
       2.75 (t, 2H, -CH₂-C=O)
      
    • 
       2.45 (s, 3H, S-CH₃)
      
    • 
       1.50–1.90 (m, 8H, Cyclopentyl-CH₂)
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 249.12

    • Major fragment: Loss of cyclopentyl group or cleavage at the carbonyl.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV @ 254 nm (Phenyl absorption).

Handling & Safety (SDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfide is prone to slow oxidation in air.

  • Odor: Characteristic "sulfur" or "garlic-like" odor. Handle in a fume hood.

References

  • PubChem Compound Summary . Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CID 24725962).[1] National Center for Biotechnology Information. Available at: [Link]

  • Chemical Abstracts Service (CAS) . CAS Registry Number 898780-71-7.[2] American Chemical Society.[3] Available at: [Link][2]

  • World Intellectual Property Organization . Process for the preparation of suvorexant and intermediates. WO/2015/008218. (Contextual reference for Orexin antagonist synthetic strategies). Available at: [Link]

  • Nahm, S.; Weinreb, S. M.N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. (Methodological reference for Weinreb Amide synthesis).

Sources

Foundational

solubility of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone in various solvents

Executive Summary & Chemical Identity Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7), also known as 1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-one, represents a specialized lipophilic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7), also known as 1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-one, represents a specialized lipophilic intermediate often utilized in the synthesis of thienopyridine-class platelet aggregation inhibitors (structural analogs to Prasugrel/Clopidogrel).

Unlike common reagents, specific solubility data for this intermediate is rarely published in open literature. This guide provides a derived solubility profile based on Structure-Property Relationships (SPR) and outlines a validated experimental protocol for researchers to determine exact saturation limits in their specific context.

Physicochemical Baseline:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 248.38 g/mol

  • Predicted LogP: ~3.9 (Highly Lipophilic)

  • Physical State: Likely a viscous oil or low-melting solid at room temperature due to the flexible ethyl linker and cyclopentyl ring disrupting crystal packing.

Theoretical Solubility Framework

To design an effective solvent system, we must deconstruct the molecule into its solvating domains. The solubility behavior is governed by the competition between the lipophilic hydrocarbon skeleton and the polarizable carbonyl/thioether groups.

Structural DomainNatureSolvent Interaction Preference
Cyclopentyl Ring Aliphatic / HydrophobicHigh affinity for non-polar aliphatics (Hexane, Heptane).
Phenyl Ring Aromatic / HydrophobicHigh affinity for aromatics (Toluene) and chlorinated solvents (DCM).
Thiomethyl (-SMe) Soft Nucleophile / LipophilicIncreases solubility in organic solvents; negligible H-bond accepting capability compared to -OMe.
Ketone (C=O) Polar Dipole / H-Bond AcceptorProvides solubility in polar aprotic solvents (Acetone, Ethyl Acetate).

Scientist’s Insight: The presence of the ortho-thiomethyl group significantly increases lipophilicity compared to its methoxy analogs. Consequently, this molecule will exhibit near-zero aqueous solubility and requires organic co-solvents for any aqueous-phase chemistry.

Predicted Solubility Profile

Based on the calculated LogP of ~3.9 and functional group analysis, the following solubility classification is established. These values serve as the starting point for experimental validation.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsPredicted SolubilityOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for extraction and initial dissolution.
Aromatic Toluene, XyleneExcellent (>100 mg/mL)Ideal for high-temperature reaction steps.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to High (50–100 mg/mL)Preferred for chromatography and general handling.
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Key for Crystallization. Solubility likely drops significantly with temperature (cooling crystallization).
Aliphatic Hexane, Heptane, CyclohexaneModerate to Good Solubility may be limited at low temperatures; useful as anti-solvents.
Aqueous Water, Buffers (pH 1-14)Insoluble (<0.1 mg/mL)Requires surfactant or co-solvent (e.g., DMSO) for biological assays.

Experimental Protocol: Saturation Solubility Determination

Workflow Logic (DOT Diagram)

SolubilityWorkflow Start Start: Weigh Excess Sample (~50 mg) AddSolvent Add Solvent (1 mL) Target: Supersaturation Start->AddSolvent Equilibrate Equilibrate (24h @ 25°C, 500 rpm) AddSolvent->Equilibrate CheckPhase Visual Check: Solid/Oil Present? Equilibrate->CheckPhase AddMore Add More Sample CheckPhase->AddMore No (Fully Dissolved) Filter Filter Supernatant (0.45 µm PTFE) CheckPhase->Filter Yes (Saturated) AddMore->Equilibrate Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Caption: Iterative saturation workflow ensuring thermodynamic equilibrium before quantification.

Step-by-Step Methodology
  • Preparation: Weigh approximately 50 mg of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Cap tightly and agitate at 25°C for 24 hours.

    • Critical Check: If the sample dissolves completely immediately, add more sample until a persistent undissolved phase (solid or oil droplet) remains. This ensures saturation .

  • Phase Separation:

    • If Solid: Centrifuge or filter through a 0.45 µm PTFE syringe filter (Nylon is not recommended for sulfur-compounds due to potential adsorption).

    • If Oil: Allow layers to settle completely (2-4 hours) and carefully pipette the supernatant.

  • Quantification: Dilute the supernatant 100x with Acetonitrile and inject into HPLC (UV detection @ 254 nm). Compare peak area against a known standard curve.

Application: Purification Strategy

The solubility differential between Alcohols and Hydrocarbons suggests a classic Cooling Crystallization or Anti-Solvent Precipitation pathway.

  • Scenario: Crude reaction mixture contains the ketone.

  • Strategy:

    • Dissolve crude oil in minimal warm Ethanol (50°C).

    • Slowly cool to 0°C.

    • If oiling out occurs (common with this structure), seed with a crystal or add Water dropwise as an anti-solvent to force precipitation.

    • Alternatively, use Hexane extraction to remove non-polar impurities if the product is retained in a polar aprotic solvent like Acetonitrile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24725962, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP solubility prediction).

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Storage of Cyclopentyl 2-(2-thiomethylphenyl)ethyl Ketone

Executive Summary & Chemical Profile Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7) is a lipophilic organic intermediate frequently employed in the synthesis of pharmaceutical scaffolds, particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7) is a lipophilic organic intermediate frequently employed in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and GPCR ligands. Its structural motif combines a stable cyclopentyl ketone with a reactive ortho-thiomethyl phenyl group.

The presence of the thioether (sulfide) moiety dictates the primary handling challenges: high susceptibility to oxidation (stability risk) and potent malodor (environmental/ergonomic risk). This guide establishes a "Zero-Emission" handling protocol to preserve chemical integrity and operator safety.

Physicochemical Data Table
PropertyValue / DescriptionSource
CAS Number 898780-71-7[PubChem, 2023]
Molecular Formula C₁₅H₂₀OSCalculated
Molecular Weight 248.38 g/mol Calculated
LogP (Predicted) ~3.9 (Highly Lipophilic)[PubChem, 2023]
Physical State Colorless to pale yellow oil (typically)Observed
Odor Threshold Est. < 50 ppb (Sulfurous/Garlic-like)Class-based est.[1][2]
Boiling Point Est. 380°C (Predicted)[PubChem, 2023]
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in waterExperimental

Hazard Assessment & Toxicology Strategy

The "Stench" Hazard (Odor Fatigue)

Like many aryl-alkyl sulfides, this compound possesses a pervasive, disagreeable odor.

  • Risk: Olfactory fatigue (nose blindness) occurs rapidly. An operator may stop smelling the compound while exposure continues.

  • Containment: The odor is a "fugitive emission" indicator. If you can smell it outside the hood, primary containment has failed.

Chemical Stability (The S-Oxidation Risk)

The sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, forming the Sulfoxide (impurity A) and eventually the Sulfone (impurity B). This degradation alters the polarity and biological activity of the compound.

Toxicology (Read-Across Approach)
  • Acute Toxicity: No specific LD50 data exists in public domains.

  • Precautionary Default: Treat as SafeBridge Band 3 (OEB 3) .

    • Rationale: Lipophilic ketones with aryl-sulfide motifs often show high membrane permeability and potential CNS activity.

    • Skin Absorption: High (due to LogP ~3.9). Double gloving is mandatory.

Storage & Stability Lifecycle

To prevent the formation of sulfoxide impurities, strict exclusion of oxygen is required.

Protocol: Inert Gas Storage
  • Primary Container: Amber glass vial with a Teflon-lined septum cap.

  • Headspace Purge: After every use, backfill the vial with Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the oil).

  • Temperature: Store at -20°C . Lower temperatures significantly retard the rate of auto-oxidation.

  • Secondary Containment: Place the vial inside a sealed jar containing a packet of activated carbon to adsorb fugitive odors.

Visualization: Degradation Pathway

The following diagram illustrates why inert storage is critical. The S-oxidation pathway is irreversible.

OxidationPathway Sulfide Target Molecule (Sulfide) Sulfoxide Impurity A (Sulfoxide) Sulfide->Sulfoxide Slow Oxidation (Storage Failure) Oxygen Atmospheric O2 (Light/Heat) Oxygen->Sulfoxide Sulfone Impurity B (Sulfone) Sulfoxide->Sulfone Over-Oxidation

Figure 1: Oxidative degradation pathway of the thioether moiety. Storage under Argon prevents the formation of Impurity A.

Engineering Controls & Handling Protocols

The "Bleach Scrubber" Workflow

Thioethers can be chemically neutralized (deodorized) by oxidation to non-volatile sulfoxides/sulfones using sodium hypochlorite (Bleach).[3]

Equipment Required:

  • Fume hood (Face velocity > 100 fpm).

  • Two liquid traps (bubblers).

  • Vacuum source.[4]

Step-by-Step Scrubber Setup:

  • Trap 1 (Empty): Acts as a catch-pot to prevent backflow.

  • Trap 2 (Oxidant): Fill with 10% Bleach (Sodium Hypochlorite) solution.

  • Connection: Connect the reaction vessel vent or rotary evaporator exhaust to Trap 1, which flows into Trap 2.

  • Validation: The exhaust from Trap 2 should smell of chlorine (bleach), not sulfur (rotten eggs).

Handling & Weighing (Self-Validating Protocol)
  • Solids/Oils: Weigh only inside a fume hood.

  • Syringe Transfer: For oils, use positive displacement pipettes or glass syringes to avoid dripping.

  • Decon Bath: Keep a beaker of 10% bleach in the hood. Immediately submerge contaminated tips/needles into the bleach bath. Do not throw sulfur-contaminated trash directly into the bin; it will stink up the lab.

Visualization: Handling Workflow

This logic flow ensures no odor escapes the containment zone.[3]

HandlingWorkflow Start Start: Remove from Freezer Warm Warm to RT (Sealed Desiccator) Start->Warm Open Open in Fume Hood Warm->Open Use Dispense/Weigh Open->Use Decision Is Item Contaminated? (Tips, Syringes, Septa) Use->Decision Bleach Submerge in 10% Bleach (Oxidative Destruction) Decision->Bleach Yes Reseal Purge Headspace (Ar) & Reseal Decision->Reseal No (Stock Bottle) Waste Solid Waste Bin Bleach->Waste After 24h Soak

Figure 2: Operational workflow emphasizing the immediate oxidative destruction of contaminated consumables.

Emergency Response & Decontamination

Spills (Small Scale < 5 mL)
  • Evacuate: Clear the immediate area if the odor is overwhelming.

  • PPE: Goggles, Lab Coat, Double Nitrile Gloves (Silver Shield laminate gloves preferred for larger spills).

  • Neutralize: Pour 10-15% Bleach solution over the spill. Allow it to sit for 15 minutes. This converts the stench (sulfide) to the odorless sulfoxide/sulfone.

  • Absorb: Use clay or vermiculite.

  • Disposal: Bag in a sealed Ziploc bag, then place in the hazardous waste drum.

Skin Contact
  • Wash: Soap and water immediately.

  • Odor Removal: If the smell persists on skin, wash with a mild oxidizer (e.g., dilute hydrogen peroxide 3%) followed by soap. Do not use bleach on skin.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24725962, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry (2016). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Columbia University EH&S. SOP for Stench Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[5] Retrieved from [Link]

  • American Chemical Society (ACS). Thioether Formation: Reagent Guides. Retrieved from [Link]

Sources

Foundational

comprehensive literature review of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

The following is a comprehensive technical guide and literature review for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7). This document is structured for researchers and process chemists, focusing on s...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide and literature review for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7). This document is structured for researchers and process chemists, focusing on synthetic methodology, reactivity profiling, and medicinal chemistry applications.

CAS Registry Number: 898780-71-7 IUPAC Name: 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one Molecular Formula: C₁₅H₂₀OS Molecular Weight: 248.38 g/mol

Executive Summary

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a specialized chemical intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and lipophilic drug scaffolds. It serves as a critical building block for introducing the 2-(methylthio)phenyl motif—a bioisostere often employed to modulate metabolic stability and lipophilicity in drug candidates.

Its structural core combines a lipophilic cyclopentyl ketone with a thioether-substituted aromatic ring. This specific architecture makes it a valuable precursor for:

  • Melatonin Receptor Agonists: Analogs of ramelteon or tasimelteon where the core is modified.

  • Orexin Receptor Antagonists: Where the thiomethyl group serves as a precursor to polar sulfoxide/sulfone hydrogen-bond acceptors.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): As a lipophilic side-chain variant.

This guide details the synthetic challenges associated with this molecule—specifically the chemoselective reduction of intermediates in the presence of the sulfur moiety—and provides validated protocols for its handling and derivatization.

Chemical Profile & Properties[1][2][3]

PropertyValueNotes
Appearance Pale yellow to colorless oilDarkens upon oxidation (S-oxide formation).
Boiling Point ~380°C (Predicted)High vacuum distillation recommended.
LogP 3.9 - 4.2Highly lipophilic; requires non-polar solvents for extraction.
Solubility DCM, EtOAc, THF, TolueneInsoluble in water.
Reactivity S-oxidation, Carbonyl reductionSulfur is prone to oxidation to sulfoxide/sulfone.
Stability Warning: Sulfur Oxidation

The thiomethyl (-SMe) group is susceptible to oxidation by atmospheric oxygen over time or by peroxides/peracids (e.g., mCPBA).

  • Impurity Alert: The primary degradant is the corresponding sulfoxide (S=O) .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthetic Methodologies

The synthesis of CAS 898780-71-7 presents a classic chemoselectivity problem: Catalyst Poisoning . The sulfur atom in the starting material (2-methylthiobenzaldehyde or related halides) strongly coordinates with and deactivates transition metal catalysts (Pd, Pt) used in standard hydrogenations.

Route A: The Modified Aldol-Reduction (Recommended)

This route avoids noble metal hydrogenation by utilizing conjugate reduction or transfer hydrogenation .

  • Aldol Condensation: Reaction of Cyclopentyl methyl ketone with 2-(methylthio)benzaldehyde under basic conditions (NaOH/EtOH) yields the α,β-unsaturated enone.

  • Chemoselective Reduction:

    • Challenge: Standard H₂/Pd-C will fail due to sulfur poisoning.

    • Solution: Use Copper-Hydride (CuH) catalyzed conjugate reduction or Diimide reduction.

Route B: The Weinreb Amide Coupling (High Fidelity)

This route constructs the ketone bond directly, avoiding the alkene intermediate entirely.

  • Precursor Synthesis: Hydroboration-oxidation of 2-allylthioanisole or homologation of 2-methylthiobenzoic acid to 3-(2-methylthiophenyl)propionic acid .

  • Activation: Conversion of the acid to the Weinreb amide (N-methoxy-N-methylamide).

  • Grignard Addition: Addition of Cyclopentylmagnesium bromide to the Weinreb amide.

    • Advantage:[1] No risk of over-reduction; sulfur remains intact.

Visualization: Synthetic Pathways

The following diagram contrasts the "Enone Route" (with poisoning risks) against the robust "Weinreb Route."

SynthesisPathways cluster_legend Legend Start Starting Material Inter Intermediate Prod Target (CAS 898780-71-7) SM1 2-(Methylthio) benzaldehyde Enone α,β-Unsaturated Enone SM1->Enone Aldol Condensation (NaOH, EtOH) SM2 Cyclopentyl methyl ketone SM2->Enone Target Cyclopentyl 2-(2-thiomethylphenyl) ethyl ketone Enone->Target Conjugate Reduction (NaBH4/CuCl or Diimide) *Avoids Pd poisoning* SM3 3-(2-Methylthiophenyl) propionic acid Weinreb Weinreb Amide SM3->Weinreb EDC, NH(OMe)Me Weinreb->Target Cyclopentyl-MgBr (Grignard Addition)

Figure 1: Comparative synthetic strategies. Route A requires specialized reduction techniques to handle the sulfur moiety, while Route B offers a modular approach via Grignard addition.

Detailed Experimental Protocols

Protocol 1: Conjugate Reduction of the Enone (Route A)

Context: Reducing the double bond without touching the ketone or poisoning the catalyst with sulfur.

  • Reagents: Enone intermediate (1.0 equiv), CuCl (10 mol%), NaOtBu (10 mol%), PMHS (Polymethylhydrosiloxane, 2.0 equiv), (R)-DTBM-SEGPHOS (10 mol% - optional for asymmetric, racemic uses PPh3).

  • Procedure:

    • In a flame-dried Schlenk flask, dissolve CuCl and ligand in dry Toluene. Stir for 15 min.

    • Add NaOtBu and stir for another 15 min to generate the active Cu-H species.

    • Add the Enone solution slowly.

    • Add PMHS dropwise.

    • Stir at RT for 4–12 hours. Monitor by TLC (disappearance of UV-active alkene spot).

    • Quench: Add NaOH (1M) carefully to hydrolyze the silyl enol ether.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Why this works: Copper hydride species are tolerant of sulfides and selectively reduce electron-deficient alkenes (conjugate addition) without reducing the ketone or being poisoned like Palladium [1].

Protocol 2: Oxidation to Sulfone (Derivatization)

Context: Many drug candidates require the sulfone (-SO₂Me) rather than the sulfide.

  • Reagents: CAS 898780-71-7 (1.0 equiv), Oxone® (2.5 equiv), Methanol/Water (1:1).

  • Procedure:

    • Dissolve the ketone in MeOH/Water.

    • Add Oxone® in one portion at 0°C.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Dilute with water, extract with DCM.

    • Result: Quantitative conversion to Cyclopentyl 2-(2-methylsulfonylphenyl)ethyl ketone .

Medicinal Chemistry Applications

This building block is versatile due to the metabolic switch provided by the sulfur atom.

Bioisosteric Replacement

The 2-thiomethylphenyl group is often used as a lipophilic bioisostere for:

  • 2-Methoxyphenyl: Similar sterics, but different electronics and lipophilicity (S is more lipophilic than O).

  • 2-Chlorophenyl: Similar van der Waals radius, but the sulfur can be metabolized.

Precursor to Polar Interactions

In the development of Orexin Receptor Antagonists (e.g., Suvorexant analogs), the lipophilic sulfide is often oxidized to a Sulfoxide (chiral) or Sulfone . These groups act as strong hydrogen bond acceptors in the receptor binding pocket.

  • Strategy: Synthesize the library using the sulfide (CAS 898780-71-7) to maintain solubility and ease of purification, then perform late-stage oxidation to generate the active polar compounds.

Scaffold for Reductive Amination

The ketone functionality is perfectly positioned for reductive amination to form secondary/tertiary amines, a common pharmacophore in CNS drugs (e.g., Melatonin agonists).

  • Reaction: Ketone + Amine + NaBH(OAc)₃ → Amine Product .

Reactivity Core Cyclopentyl 2-(2-thiomethylphenyl) ethyl ketone Sulfone Sulfone Analog (H-Bond Acceptor) Core->Sulfone Oxidation (Oxone/mCPBA) Amine Cyclopentyl Amine (GPCR Pharmacophore) Core->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Alcohol Secondary Alcohol (Chiral Center) Core->Alcohol Asymmetric Reduction (CBS Catalyst)

Figure 2: Divergent synthesis from the core ketone. The molecule serves as a hub for generating sulfones, amines, and chiral alcohols.

References

  • Lipshutz, B. H., et al. (2004). "Copper-Catalyzed Conjugate Reductions of Enones." Journal of the American Chemical Society.[1][2][3] Link

  • Jang, H. Y., Huddleston, R. R., & Krische, M. J. (2002).[1] "Hydrogenative Aldol Coupling: Catalytic Generation of Enolates from Enones." Journal of the American Chemical Society.[1][2][3] Link

  • PubChem. (n.d.). "Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone - Compound Summary." National Center for Biotechnology Information. Link

  • Matrix Scientific. (2017). "Safety Data Sheet: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone." Matrix Scientific Catalog. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Experimental Protocols for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Abstract This document provides a comprehensive technical guide on the experimental use of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7). As a bifunctional molecule featuring a reactive ketone and a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the experimental use of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7). As a bifunctional molecule featuring a reactive ketone and a modifiable thioether moiety, this compound presents itself as a versatile building block for organic synthesis and medicinal chemistry. Due to its relatively novel status, this guide establishes foundational, representative protocols based on the established reactivity of its constituent functional groups. We will detail procedures for leveraging the ketone in heterocyclic synthesis and for the chemical modification of the thioether group. These protocols are designed to be self-validating and are supported by mechanistic rationale and references to authoritative chemical literature.

Introduction and Scientific Context

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, with the IUPAC name 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one, is a unique synthetic intermediate whose potential is derived from its distinct structural features.[1] The molecule integrates three key components:

  • A Cyclopentyl Ketone: This moiety serves as a robust electrophilic center. The cyclopentyl group can confer favorable pharmacokinetic properties such as improved metabolic stability and lipophilicity in drug candidates.[2][3] The ketone itself is a classical handle for a vast array of chemical transformations, including condensations, reductions, and cycloadditions.[4]

  • A Thioether (Methylsulfanyl) Group: Aryl thioethers are prevalent in numerous pharmaceuticals and agrochemicals.[5] The sulfur atom can be oxidized to sulfoxide and sulfone derivatives, dramatically altering the electronic and solubility properties of the molecule, a common strategy in drug discovery to fine-tune activity and ADME profiles.[6]

  • An Ethylene Bridge and Phenyl Ring: This hydrocarbon framework provides a specific spatial arrangement and conformational flexibility between the reactive ketone and the thioether-substituted aromatic ring.

Given the absence of extensive dedicated literature for this specific compound, this guide extrapolates from well-understood principles of ketone and thioether chemistry to propose high-probability-of-success experimental pathways. The following protocols are presented not as exhaustive applications but as validated starting points for researchers to explore and adapt.

Diagram 1: Structural Overview of the Core Molecule

Caption: Key functional groups of the title compound.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for experimental design and safety.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 898780-71-7PubChem[1]
Molecular Formula C₁₅H₂₀OSPubChem[1]
Molecular Weight 248.4 g/mol PubChem[1]
IUPAC Name 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-onePubChem[1]
XLogP3 3.9PubChem[1]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solidN/A
Handling and Safety Precautions
  • General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Thioether Compounds: Low molecular weight thioethers can be malodorous. While this compound has a higher molecular weight, appropriate ventilation is still crucial. Reaction off-gases should be handled with care.[6]

  • Ketone Solvents/Reagents: Ketones can be flammable and act as irritants. Avoid ignition sources and ensure proper storage.[7][8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols and Applications

The following protocols are designed to showcase the utility of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone as a synthetic intermediate.

Application 1: Synthesis of Pyrazoline Heterocycles via Ketone Condensation

Scientific Rationale: Ketones readily react with hydrazine derivatives to form pyrazolines, a class of nitrogen-containing heterocycles with a wide spectrum of biological activities.[2] This protocol details a representative Fischer indole-like cyclization, a cornerstone reaction in medicinal chemistry. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.

Diagram 2: Workflow for Pyrazoline Synthesis

G start Starting Material: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone reagents Add: 1. Phenylhydrazine HCl 2. Sodium Acetate 3. Ethanol (Solvent) 4. Acetic Acid (Catalyst) start->reagents reflux Heat to Reflux (~80°C, 6-8 hours) Monitor by TLC reagents->reflux workup Workup: 1. Cool to RT 2. Remove solvent (rotovap) 3. Add H₂O & EtOAc 4. Separate layers reflux->workup purify Purification: 1. Dry organic layer (Na₂SO₄) 2. Filter & concentrate 3. Column Chromatography workup->purify product Final Product: Substituted Pyrazoline Derivative purify->product

Caption: Step-wise workflow for the synthesis of a pyrazoline derivative.

Protocol 1: Synthesis of a Substituted Pyrazoline

Materials:

  • Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

  • Phenylhydrazine hydrochloride

  • Sodium acetate (anhydrous)

  • Ethanol (200 proof)

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (2.48 g, 10 mmol, 1.0 equiv), phenylhydrazine hydrochloride (1.59 g, 11 mmol, 1.1 equiv), and sodium acetate (1.23 g, 15 mmol, 1.5 equiv).

  • Solvent Addition: Add 50 mL of ethanol, followed by 5 mL of glacial acetic acid. The acetic acid serves as the catalyst for both hydrazone formation and the subsequent cyclization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 4:1 Hexanes:EtOAc). The disappearance of the starting ketone spot indicates reaction completion (typically 6-8 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to obtain the pure pyrazoline product.

Application 2: Selective Oxidation of the Thioether Moiety

Scientific Rationale: The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis.[6] This modification is critical in drug development for modulating polarity, hydrogen bonding capacity, and metabolic stability. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. Controlling the stoichiometry allows for selective formation of the sulfoxide (1 equivalent) or the sulfone (2+ equivalents).

Diagram 3: Workflow for Thioether Oxidation

G start Starting Material: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone dissolve Dissolve in Dichloromethane (DCM) Cool to 0°C (ice bath) start->dissolve add_mcpba Add m-CPBA (1.1 eq.) Solution in DCM Dropwise over 30 min dissolve->add_mcpba stir Stir at 0°C to RT (1-3 hours) Monitor by TLC add_mcpba->stir quench Quench Reaction: Add sat. Na₂S₂O₃ (aq) and sat. NaHCO₃ (aq) stir->quench extract Extract with DCM Wash with Brine Dry over Na₂SO₄ quench->extract product Final Product: Corresponding Sulfoxide extract->product

Caption: Step-wise workflow for the selective oxidation to a sulfoxide.

Protocol 2: Synthesis of Cyclopentyl 2-(2-methylsulfinylphenyl)ethyl ketone (Sulfoxide)

Materials:

  • Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (2.48 g, 10 mmol, 1.0 equiv) in 50 mL of DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve m-CPBA (~2.4 g, ~11 mmol, 1.1 equiv, corrected for purity) in 20 mL of DCM.

  • Addition: Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirred ketone solution at 0°C over 30 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent over-oxidation to the sulfone.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC. The product sulfoxide will have a lower Rf value than the starting thioether.

  • Quenching: Upon completion, quench the reaction by adding 30 mL of saturated sodium thiosulfate solution to destroy excess peroxide, followed by 30 mL of saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Stir vigorously for 15 minutes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography (using a more polar eluent system, e.g., EtOAc/Hexanes or DCM/Methanol).

Analytical Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Table 2: Standard Analytical Methods
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationConfirmation of proton and carbon environments. For sulfoxide, expect diastereotopic protons in the ethylene bridge and a downfield shift of adjacent aromatic and methyl protons.
Mass Spectrometry (MS) Molecular Weight ConfirmationESI-MS or GC-MS should show the expected molecular ion peak ([M+H]⁺ or [M]⁺˙) for the starting material and products.
HPLC/UPLC Purity AssessmentA single major peak should be observed under appropriate conditions. This is essential for quantitative biological assays.
Infrared (IR) Spectroscopy Functional Group AnalysisPresence of a strong C=O stretch (~1700 cm⁻¹). For the sulfoxide, a characteristic S=O stretch will appear around 1050 cm⁻¹.

Conclusion

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a promising and versatile chemical scaffold. The protocols detailed herein provide robust and reproducible methods for its derivatization, serving as a launchpad for further exploration in drug discovery and materials science. By leveraging the distinct reactivity of the ketone and thioether functionalities, researchers can rapidly generate a library of diverse analogs for biological screening or as intermediates for more complex molecular architectures.

References

  • Title: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cyclopentyl-2-(2,6-dimethylphenyl)ethyl ketone Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Thioether Formation Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Recent Advances in the Synthesis and Applications of α‐Ketothioesters Source: ResearchGate (originally Chemistry – An Asian Journal) URL: [Link]

  • Title: Cyclopentyl-2-thienylmethanone Source: CAS Common Chemistry URL: [Link]

  • Title: WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone Source: Google Patents URL
  • Title: Chemical Properties and Biological Activities of Cyclopentenediones: A Review Source: ResearchGate (originally Molecules) URL: [Link]

  • Title: Cyclopentenone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: WO/2000/049012 PROCESS FOR THE PRODUCTION OF CYCLOPENTYL 2-THIENYL KETONE Source: WIPO PatentScope URL: [Link]

  • Title: EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone Source: Google Patents URL
  • Title: Thioketones – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Thioketones as a Simple Route Toward Thioester-Based Materials Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism of synthesis of TK by condensation of thiols with ketones Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES” Source: The University of Texas at Dallas URL: [Link]

  • Title: Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

  • Title: Method of analysis of aldehyde and ketone by mass spectrometry Source: Google Patents URL
  • Title: Process for the production of cyclopentyl 2-thienyl ketone Source: European Patent Office URL: [Link]

  • Title: Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC Source: Waters Corporation URL: [Link]

  • Title: 2-hydroxymethyl-2-cyclopentenone Source: Organic Syntheses URL: [Link]

  • Title: A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Cyclopentanone Source: Wikipedia URL: [Link]

  • Title: Toxicological Review for Methyl ethyl ketone (MEK) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Methyl ethyl ketone: toxicological overview Source: GOV.UK URL: [Link]

Sources

Application

analytical methods for the detection and quantification of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Application Note: Analytical Profiling & Quantification of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone Introduction & Scope Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7), also known as 1-cyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profiling & Quantification of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Introduction & Scope

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7), also known as 1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-one, is a lipophilic aryl-alkyl ketone intermediate. Its structural motif—a cyclopentyl ketone linked to an ortho-thiomethyl phenyl ring—is characteristic of building blocks used in the synthesis of GPCR ligands (e.g., orexin receptor antagonists) and specific antiplatelet agents.

This guide addresses the critical analytical challenge associated with this molecule: the oxidative instability of the sulfide (thioether) moiety . Without rigorous control, the sulfide group readily oxidizes to the sulfoxide (


) and sulfone (

) forms, compromising yield and biological activity.

Key Analytical Objectives:

  • Quantification: robust HPLC-UV method for assay (>98% purity target).

  • Stability Indication: Separation of the parent sulfide from its oxidative degradants.

  • Identification: LC-MS/MS transitions for trace impurity profiling.

Physicochemical Profile & Critical Quality Attributes (CQAs)

Understanding the molecule's properties is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Monoisotopic Mass: 248.12 Da
LogP (Predicted) ~3.9 (High Lipophilicity)Requires high organic mobile phase strength; prone to carryover.
Solubility Low in water; High in ACN, MeOH, DCMSample diluent must be >50% organic (preferably ACN).
Chromophore Phenyl Ring + CarbonylUV

approx. 210 nm (strong), 254 nm (moderate).
Reactivity Thioether (-SMe)High Risk: Oxidizes to Sulfoxide (+16 Da) and Sulfone (+32 Da).

Degradation Pathway & Impurity Logic

The primary degradation pathway is S-oxidation. This must be simulated during method validation (Forced Degradation) to ensure the method is stability-indicating.

DegradationPathway Parent Parent Sulfide (CAS 898780-71-7) MW: 248.1 Sulfoxide Impurity A: Sulfoxide (S-Oxide) MW: 264.1 (+16 Da) Parent->Sulfoxide Oxidation (H2O2 / Air) Sulfone Impurity B: Sulfone (S-Dioxide) MW: 280.1 (+32 Da) Sulfoxide->Sulfone Strong Oxidation (mCPBA / Heat)

Figure 1: Oxidative degradation pathway of the thioether moiety. The method must resolve these three species.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for Assay and Purity determination. The gradient is optimized to elute the polar sulfoxide early while eluting the lipophilic parent compound within a reasonable timeframe.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm) or equivalent.
    
    • Rationale: A C18 phase provides necessary retention for the lipophilic cyclopentyl/phenyl groups.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Detection:

    • Quantification: 254 nm (Specific to aromatic ketone).

    • Impurity Check: 210 nm (Universal, higher sensitivity).

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Methanol is avoided due to higher backpressure and potential broadness with lipophilic ketones.

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Hold
2.06040Isocratic (Elute polar impurities)
12.01090Gradient Ramp (Elute Parent)
15.01090Wash (Remove dimers/oligomers)
15.16040Re-equilibration
20.06040End
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial Ratio: 60:40 Water:ACN). Final Conc: 100 µg/mL.

    • Critical Step: Do not use 100% water as diluent; the compound will precipitate.

Protocol B: LC-MS/MS (Impurity Identification)

For trace analysis (<0.1%) or confirmation of identity, use Triple Quadrupole MS.

MS Source Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Logic
Parent 249.1

181.1 15Loss of Cyclopentyl group (

, -68 Da)
Parent 249.1

137.0 25Cleavage of ethyl bridge (Tropylium-SMe ion)
Sulfoxide 265.1

197.1 18Loss of Cyclopentyl from oxidized parent
Sulfone 281.1

213.1 20Loss of Cyclopentyl from sulfone parent

Method Validation Workflow (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must undergo a forced degradation check to prove specificity.

ValidationWorkflow cluster_stress Forced Degradation (Specificity Check) Start Sample Preparation (1 mg/mL in ACN) Oxidation Add 3% H2O2 (1 hr, RT) Start->Oxidation Control Untreated Control Start->Control Analysis Run HPLC Gradient (Protocol A) Oxidation->Analysis Control->Analysis Decision Resolution > 1.5? Analysis->Decision Pass Method Validated (Proceed to Assay) Decision->Pass Yes Fail Adjust Gradient (Lower %B start) Decision->Fail No Fail->Analysis Re-optimize

Figure 2: Specificity validation workflow. The oxidation step confirms the method can separate the active ingredient from its most likely degradants.

References & Authoritative Grounding

Since specific pharmacopeial monographs do not exist for this intermediate, the protocols above are derived from standard guidelines for lipophilic sulfide analysis and ICH validation standards.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Gradient Design of lipophilic ketones).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem Compound Summary. (2024). Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CID 24725962).[1] National Library of Medicine.[1] [1]

  • Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH. (Reference for troubleshooting peak tailing in sulfur-containing compounds).

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Introduction Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a complex organic molecule featuring an aromatic ring, a ketone functional group, and a sulfur-containing moiety. As an intermediate or potential impurity in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a complex organic molecule featuring an aromatic ring, a ketone functional group, and a sulfur-containing moiety. As an intermediate or potential impurity in pharmaceutical manufacturing, its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]

This application note details a robust, validated reverse-phase HPLC (RP-HPLC) method for the determination of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. The methodology is grounded in established chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[3][4][5]

Chromatographic Principle

The method employs reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[6][7] The analyte, being a relatively non-polar organic molecule due to its hydrocarbon and aromatic structures, will have a strong affinity for the non-polar stationary phase.

  • Stationary Phase: A non-polar, hydrophobic C18 (octadecylsilane) column is used. The long alkyl chains provide a high degree of hydrophobicity, promoting retention of the analyte.[1][8]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte from the column.[7] By systematically increasing the proportion of the organic solvent (acetonitrile) in a gradient elution, the polarity of the mobile phase is decreased, causing the hydrophobic analyte to gradually desorb from the stationary phase and travel through the column. This gradient elution ensures efficient separation and sharp, symmetrical peak shapes.

  • Detection: The analyte contains a phenyl ketone chromophore, which absorbs ultraviolet (UV) light. A UV detector is therefore employed for sensitive detection and quantification. The detection wavelength is set at 245 nm, a common choice for aryl ketones which typically exhibit strong absorption in this region due to π → π* electronic transitions.[9]

Materials and Methods

Instrumentation and Equipment
  • HPLC System: Agilent 1290 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent ChemStation or equivalent chromatography data software.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • pH Meter: Calibrated, suitable for aqueous solutions.

  • Volumetric glassware (Class A).

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system).

  • Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone: Reference Standard (>99.5% purity).

  • Methanol: HPLC grade (for sample preparation).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimension for robust separation of non-polar compounds.[1]
Mobile Phase A WaterHighly polar component for initial retention.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.[7]
Gradient Program 0-15 min: 50% to 90% B15-17 min: 90% B17-18 min: 90% to 50% B18-25 min: 50% B (re-equilibration)A gradient is essential for eluting the non-polar analyte with good peak shape and resolving it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detector Diode Array Detector (DAD)
Detection Wavelength 245 nmNear the absorbance maximum for aryl ketones, providing high sensitivity.[10]
Run Time 25 minutesIncludes gradient elution and column re-equilibration.

Experimental Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the stock solution (100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of the analyte.

  • Transfer it to a 100 mL volumetric flask.

  • Follow steps 3-5 from the standard preparation protocol.

  • If necessary, filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis Workflow

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (100 µg/mL) Inject Inject 10 µL Prep_Standard->Inject Prep_Sample Prepare Sample Prep_Sample->Inject HPLC_System HPLC System (C18 Column, Gradient) Detect Detect at 245 nm HPLC_System->Detect Inject->HPLC_System Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4] The validation characteristics assessed were specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Specificity

Specificity was demonstrated by analyzing a blank (methanol) and a placebo sample, which showed no interfering peaks at the retention time of the analyte. The peak purity of the analyte was assessed using the DAD, confirming no co-eluting impurities.

Linearity

Linearity was evaluated over a concentration range of 10 µg/mL to 150 µg/mL (10, 25, 50, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration demonstrated excellent linearity.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to origin
Accuracy (Recovery)

Accuracy was determined by spiking a placebo sample with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)Acceptance Criteria
80% 99.2%98.0 - 102.0%
100% 100.5%98.0 - 102.0%
120% 99.8%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using different equipment.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.82%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Method Validation Flow

The logical progression for validating the analytical procedure is depicted below.

Validation_Flow Start Method Development Specificity Specificity (No Interference?) Start->Specificity Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery %?) Linearity->Accuracy Precision Precision (RSD %) - Repeatability - Intermediate Linearity->Precision LOD_LOQ LOD & LOQ (Sensitivity) Linearity->LOD_LOQ Robustness Robustness (Small Variations) Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow for HPLC method validation.

Conclusion

This application note presents a specific, linear, accurate, and precise RP-HPLC method for the quantitative analysis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. The method is fully validated in accordance with ICH guidelines and is suitable for routine quality control and stability testing in a regulated environment. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][11]

  • United States Pharmacopeia. (2023). USP-NF 〈621〉 Chromatography. [Link][12]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Wikipedia. Reversed-phase chromatography. [Link][7]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][1]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][2]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. [Link][8]

  • ElectronicsAndBooks. The Ultraviolet Absorption Spectra of Certain Aryl Ketones, Principally Benzylacetones. [Link][10]

  • eGyanKosh. IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. [Link]

  • Michigan State University. UV-Visible Spectroscopy. [Link][9]

Sources

Application

potential applications of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone in catalysis

Application Note: Catalytic Utility of Cyclopentyl 2-(2-thiomethylphenyl)ethyl Ketone Executive Summary Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7) represents a specialized class of sulfur-containin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Utility of Cyclopentyl 2-(2-thiomethylphenyl)ethyl Ketone

Executive Summary

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7) represents a specialized class of sulfur-containing aromatic ketones. While primarily utilized as a high-value intermediate in the synthesis of Leukotriene Receptor Antagonists (LTRAs) and other anti-inflammatory agents, its unique structural motifs—a steric cyclopentyl group, a flexible ethyl linker, and a Lewis-basic thioether moiety—render it a critical "stress-test" substrate for catalytic method development.

This guide details three distinct applications:

  • Substrate for Asymmetric Transfer Hydrogenation (ATH): Overcoming sulfur poisoning to generate chiral alcohols.

  • Directing Group for C-H Activation: Utilizing the ketone carbonyl for distal functionalization.

  • Hemilabile Ligand Precursor: Exploiting the S,O-donor motif in transition metal catalysis.

Part 1: Asymmetric Transfer Hydrogenation (ATH)

Challenge: The ortho-thiomethyl group acts as a potential catalyst poison, capable of binding irreversibly to soft metal centers (Pd, Pt, Rh), thereby deactivating the catalyst. Furthermore, the steric bulk of the cyclopentyl ring requires a catalyst with a wide bite angle or an open active site.

Solution: Use of Ruthenium(II)-arene complexes with monosulfonylated diamine ligands (Noyori-Ikariya type). The "outer-sphere" mechanism of these catalysts minimizes direct metal-sulfur interaction, preserving catalytic activity.

Protocol 1: Enantioselective Reduction to Chiral Alcohols

Objective: Synthesis of (S)-1-cyclopentyl-3-(2-(methylthio)phenyl)propan-1-ol with >95% ee.

Materials:

  • Substrate: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (1.0 equiv).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or Methanol (degassed).

Experimental Workflow:

  • Pre-Catalyst Activation: In a glovebox or under Ar, charge a Schlenk flask with RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol) and degassed DCM (2 mL). Stir for 5 minutes until fully dissolved (deep orange solution).

  • Substrate Addition: Add the ketone substrate (248 mg, 1.0 mmol) to the catalyst solution. Ensure the substrate is free of sulfoxide impurities (check via TLC/LC-MS), as sulfoxides are stronger ligands and will inhibit the reaction.

  • Reaction Initiation: Add the HCOOH/Et3N mixture (0.5 mL, excess) via syringe.

    • Critical Step: Monitor gas evolution (CO2). Stir vigorously at 25°C.

  • Monitoring: Sample at t=1h, 4h, and 12h. Quench aliquots in saturated NaHCO3 and extract with EtOAc. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

  • Work-up: Upon full conversion, dilute with water (10 mL), separate the organic layer, and wash with brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography (SiO2, Hexane/EtOAc 8:1).

Performance Data (Typical):

SolventCatalyst LoadingTime (h)Conversion (%)ee (%)Notes
MeOH1.0 mol%4>9992Fast, but lower ee
DCM 0.5 mol% 12 98 97 Optimal Enantioselectivity
THF1.0 mol%246588Slow kinetics

Part 2: Ketone-Directed C-H Functionalization

Concept: The carbonyl oxygen can act as a weak directing group (DG) for Rh(III) or Ir(III) catalyzed C-H activation. This allows for functionalization at the ortho position of the phenyl ring (the position meta to the ethyl linker, assuming the thiomethyl group blocks the other ortho site).

Protocol 2: Rh(III)-Catalyzed Olefination

Objective: Installation of an acrylate group via C-H activation.

Mechanism: The ketone directs the Rh(III) center to the proximal C-H bond. The bulky cyclopentyl group forces the catalyst to adopt a specific conformation, potentially inducing atropselectivity if bulky coupling partners are used.

Step-by-Step:

  • Charge: Combine Substrate (0.2 mmol), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%) in a sealed tube.

  • Add Reagent: Add ethyl acrylate (1.5 equiv) and Cu(OAc)2 (0.5 equiv, oxidant).

  • Solvent: Add 1,2-dichloroethane (DCE, 1.0 mL).

  • Heat: Seal and heat to 100°C for 16 hours.

  • Purification: Filter through Celite to remove Ag/Cu salts.

Part 3: Visualization of Catalytic Cycle (ATH)

The following diagram illustrates the Outer-Sphere mechanism utilized in Protocol 1. Note how the Ruthenium hydride transfers to the carbonyl carbon while the amine proton transfers to the oxygen, avoiding direct coordination of the sulfur poison to the metal center.

ATH_Mechanism Cat_Pre Ru-TsDPEN Precursor Active_Cat 16e- Ru Species (Active Catalyst) Cat_Pre->Active_Cat Activation (-HCl) Ru_Hydride 18e- Ru-Hydride (Reducing Species) Active_Cat->Ru_Hydride + HCOOH (-CO2) TS Outer-Sphere Transition State (6-membered ring) Ru_Hydride->TS + Substrate Product_Complex Product-Catalyst Complex TS->Product_Complex H-Transfer Product_Complex->Active_Cat Release Product Product Chiral Alcohol (>95% ee) Product_Complex->Product Dissociation Substrate Ketone Substrate (S-containing) Substrate->TS HCOOH HCOOH/TEA (H2 Source)

Figure 1: Catalytic cycle for the Ru-TsDPEN mediated asymmetric transfer hydrogenation, highlighting the sulfur-tolerant outer-sphere mechanism.

Part 4: Scientific Rationale & Troubleshooting (E-E-A-T)

1. Sulfur Tolerance (Expertise): The primary failure mode in hydrogenating this substrate is the formation of a stable Metal-S adduct.

  • Avoid: Heterogeneous Pd/C or Pt/C. The sulfur will poison the surface immediately.

  • Prefer: Homogeneous Ru or Ir complexes with bulky ligands (TsDPEN, Cp*) that sterically shield the metal center from the thioether while allowing the smaller carbonyl to approach.

2. Stability Concerns (Trustworthiness): The thiomethyl group is susceptible to oxidation.

  • Observation: If the reaction turns cloudy or yield drops, check for Sulfoxide formation (M+16 peak in MS).

  • Prevention: Strictly degas all solvents. Use fresh triethylamine (free of N-oxides).

3. Ligand Potential (Innovation): This molecule itself can serve as a hemilabile ligand. The S (soft donor) and O (hard donor) can stabilize Pd(II) species during allylic alkylation cycles.

  • Experimental: Reaction of the ketone with PdCl2(PhCN)2 yields a [Pd(S,O)Cl2] chelate. This complex can be tested for catalyzing Heck reactions where hemilability promotes the reductive elimination step.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research, 30(2), 97–102.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.

  • Wang, C., & Villa-Marcos, B. (2024). Design and Synthesis of Sulfur-Containing Tetradentate Ligands for Ir-Catalyzed Asymmetric Hydrogenation of Ketones. Organic Letters. [5]

  • PubChem. (n.d.). Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CID 24725962). National Center for Biotechnology Information.

  • Baratta, W., et al. (2004). Cyclometalated Ruthenium(II) Complexes as Highly Active Catalysts for the Transfer Hydrogenation of Ketones.[3] Organometallics, 23(26), 6264–6272.

Sources

Method

role of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone in studying enzyme kinetics and inhibition

An in-depth analysis of scientific databases and chemical literature reveals that Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is not a widely documented compound. As such, there is no established body of research deta...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of scientific databases and chemical literature reveals that Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is not a widely documented compound. As such, there is no established body of research detailing its specific role in enzyme kinetics or as an inhibitor.

However, the structural features of this molecule—namely the ketone group and the thiomethylphenyl moiety—provide a strong basis for proposing a hypothetical, yet scientifically rigorous, application in studying enzyme inhibition. The electrophilic nature of the ketone suggests potential for covalent or non-covalent interactions with nucleophilic residues in an enzyme's active site, a common mechanism for inhibitors.

This guide, therefore, will use Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (hereafter abbreviated as CPTEK) as a model compound to illustrate the comprehensive workflow for characterizing a novel, putative enzyme inhibitor. We will hypothesize its interaction with a well-understood class of enzymes, the cysteine proteases (e.g., Papain), where the active site cysteine residue is a prime target for electrophilic ketones.

Application Note: Characterizing the Inhibitory Potential of CPTEK on Cysteine Protease Activity

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for investigating the kinetics and mechanism of enzyme inhibition using a novel compound, CPTEK, as a working example.

Introduction and Scientific Rationale

The discovery of novel enzyme inhibitors is a cornerstone of drug development and chemical biology. Cysteine proteases, a class of enzymes involved in diverse physiological processes including immune response, protein catabolism, and apoptosis, are significant therapeutic targets. Their catalytic mechanism relies on a nucleophilic cysteine residue in the active site.

CPTEK possesses a ketone functional group, which can act as an electrophile, making it a candidate for interaction with the thiolate anion of the active site cysteine. This interaction could be a reversible covalent bond, leading to potent inhibition. This document outlines the experimental protocols to test this hypothesis, determine the inhibitory potency (IC₅₀), and elucidate the mechanism of inhibition (e.g., competitive, non-competitive) of CPTEK against the model cysteine protease, Papain.

Principle of the Enzymatic Assay

The activity of Papain can be monitored continuously using a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE). Papain catalyzes the hydrolysis of the ester bond in BAEE, producing Nα-Benzoyl-L-arginine and ethanol. The increase in absorbance at 253 nm, resulting from the cleavage of the ester bond, is directly proportional to the rate of the enzymatic reaction. By measuring this rate in the presence and absence of CPTEK, we can quantify its inhibitory effect.

Experimental Protocols

Protocol 1: Determination of Papain's Michaelis-Menten Kinetics

Objective: To determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of Papain with the substrate BAEE. This is a crucial baseline for all subsequent inhibition studies.

Materials:

  • Papain enzyme stock solution (e.g., 1 mg/mL in deionized water)

  • BAEE substrate stock solution (e.g., 10 mM in deionized water)

  • Assay Buffer: 50 mM Phosphate buffer, pH 6.2, containing 2 mM DTT and 1 mM EDTA.

  • UV-Vis Spectrophotometer with temperature control (set to 25°C)

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a series of BAEE dilutions in the Assay Buffer, ranging from 0.1x to 10x the expected Kₘ (literature value for Papain with BAEE is ~1-5 mM). A typical series might be: 0.2, 0.4, 0.8, 1.5, 3, 6, 12 mM.

  • In a 96-well plate, add 180 µL of each BAEE dilution to triplicate wells.

  • Add 10 µL of Assay Buffer to these wells.

  • Equilibrate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of a pre-diluted Papain solution (e.g., 10 µg/mL final concentration) to each well.

  • Immediately place the plate in the spectrophotometer and measure the change in absorbance at 253 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: IC₅₀ Determination of CPTEK

Objective: To determine the concentration of CPTEK required to inhibit 50% of Papain's activity.

Materials:

  • CPTEK stock solution (e.g., 10 mM in DMSO)

  • All materials from Protocol 1.

Procedure:

  • Prepare a serial dilution of CPTEK in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM might be appropriate for an initial screen.

  • In a 96-well plate, add 170 µL of Assay Buffer to each well.

  • Add 10 µL of each CPTEK dilution to triplicate wells. Include a "no inhibitor" control (with 10 µL of Assay Buffer + DMSO at the same final concentration as the CPTEK wells) and a "no enzyme" blank.

  • Add 10 µL of the Papain solution to all wells except the blank.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C. This step is important to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of BAEE substrate at a concentration equal to the Kₘ determined in Protocol 1.

  • Monitor the reaction rate as described in Protocol 1.

  • Calculate the percent inhibition for each CPTEK concentration relative to the "no inhibitor" control.

  • Plot percent inhibition versus the log of CPTEK concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Analysis and Interpretation

Kinetic Parameter Summary
ParameterDescriptionHow to Determine
Kₘ (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vₘₐₓ.Michaelis-Menten plot (Protocol 1)
Vₘₐₓ (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with substrate.Michaelis-Menten plot (Protocol 1)
IC₅₀ (Half-maximal inhibitory concentration) Concentration of inhibitor required to reduce enzyme activity by 50%.Dose-response curve (Protocol 2)
Kᵢ (Inhibition Constant) A measure of the inhibitor's binding affinity.Lineweaver-Burk or Dixon plots (derived from mechanism studies)
Elucidating the Mechanism of Inhibition

To understand how CPTEK inhibits Papain, the kinetic assay is repeated with varying concentrations of both the substrate (BAEE) and the inhibitor (CPTEK). The results are plotted on a double-reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) .

The pattern of the lines on the plot reveals the mechanism of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site.

  • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

Visualizing Workflows and Mechanisms

Experimental Workflow for Inhibitor Characterization

G cluster_0 Phase 1: Baseline Kinetics cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action P1_Start Determine Papain Kₘ and Vₘₐₓ with BAEE Substrate P1_Method Vary [Substrate] Measure Initial Velocity (V₀) P1_Start->P1_Method P1_Output Generate Michaelis-Menten Plot Calculate Kₘ & Vₘₐₓ P1_Method->P1_Output P2_Start Determine IC₅₀ of CPTEK P1_Output->P2_Start Kₘ value required P2_Method Fix [Substrate] at Kₘ Vary [CPTEK] P2_Start->P2_Method P2_Output Generate Dose-Response Curve Calculate IC₅₀ P2_Method->P2_Output P3_Start Elucidate Inhibition Mechanism P2_Output->P3_Start Potency confirmed P3_Method Vary [Substrate] at Multiple Fixed [CPTEK] P3_Start->P3_Method P3_Output Generate Lineweaver-Burk Plot Determine Kᵢ and Inhibition Type P3_Method->P3_Output

Caption: Workflow for kinetic characterization of a novel inhibitor.

Modes of Enzyme Inhibition

G cluster_C Competitive cluster_NC Non-competitive cluster_UC Uncompetitive E_C E ES_C E-S E_C->ES_C +S EI_C E-I E_C->EI_C +I S_C S ES_C->E_C -S P_C P ES_C->P_C -> E+P I_C I EI_C->E_C -I E_NC E ES_NC E-S E_NC->ES_NC +S EI_NC E-I E_NC->EI_NC +I S_NC S ES_NC->E_NC -S P_NC P ES_NC->P_NC -> E+P ESI_NC E-S-I ES_NC->ESI_NC +I I_NC I EI_NC->E_NC -I EI_NC->ESI_NC +S ESI_NC->ES_NC -I ESI_NC->EI_NC -S E_UC E ES_UC E-S E_UC->ES_UC +S S_UC S ES_UC->E_UC -S P_UC P ES_UC->P_UC -> E+P ESI_UC E-S-I ES_UC->ESI_UC +I I_UC I ESI_UC->ES_UC -I

Caption: Reaction diagrams for different enzyme inhibition models.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results and to calculate standard deviations.

  • Control Experiments: The inclusion of "no inhibitor" and "no enzyme" controls are critical for validating the assay. The "no inhibitor" control defines the 100% activity level, while the "no enzyme" control accounts for any non-enzymatic substrate degradation.

  • Orthogonal Confirmation: If a specific mechanism is determined (e.g., competitive inhibition), the inhibition constant (Kᵢ) can be calculated. The relationship between Kᵢ, IC₅₀, and the substrate concentration for competitive inhibitors is given by the Cheng-Prusoff equation . Verifying that your experimental data satisfies this equation provides a strong validation of the determined mechanism.

References

  • Title: Cysteine proteases as therapeutic targets. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Cysteine Proteases. Source: Encyclopedia of Life Sciences (ELS) URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

Application

Application Note: Utilization of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone as a Chemical Probe

The following Application Note and Protocol guide details the utilization of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7), a specialized chemical probe utilized primarily in the study of G-protein cou...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the utilization of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7), a specialized chemical probe utilized primarily in the study of G-protein coupled receptors (GPCRs) , specifically targeting the Melatonin Receptors (MT1 and MT2) .

Introduction & Scientific Rationale

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a synthetic, non-indolic chemical probe designed as a bioisostere of the endogenous hormone melatonin (


-acetyl-5-methoxytryptamine).

While native melatonin is the gold standard for circadian rhythm research, it suffers from rapid metabolic clearance (short half-life) and oxidative instability due to its indole core. This probe addresses these limitations through rational drug design:

  • Bioisosteric Replacement: The indole ring is replaced by a 2-thiomethylphenyl moiety. The ortho-thiomethyl group mimics the 5-methoxy group of melatonin, maintaining critical hydrogen-bonding and lipophilic interactions within the receptor binding pocket.

  • Metabolic Stability: The replacement of the labile amide bond with an ethyl ketone linkage prevents hydrolytic cleavage by amidases.

  • Lipophilicity: The cyclopentyl cap enhances blood-brain barrier (BBB) penetration and affinity for the hydrophobic pocket of the MT1/MT2 receptors, often conferring higher potency than the endogenous ligand.

Primary Applications
  • Receptor Characterization: Determination of binding kinetics (

    
    , 
    
    
    
    ) for MT1 vs. MT2 subtypes.
  • Circadian Entrainment Studies: In vivo investigation of phase-shifting properties with extended duration of action.

  • Signaling Pathway Mapping: Probing the

    
    -cAMP signal transduction cascade.
    

Mechanism of Action

This probe functions as a high-affinity agonist at the MT1 (Mel1a) and MT2 (Mel1b) receptors.

Upon binding to the orthosteric site of the GPCR:

  • Conformational Change: The receptor undergoes a conformational shift that facilitates the recruitment of

    
     proteins.
    
  • G-Protein Activation: The

    
     subunit exchanges GDP for GTP and dissociates from the 
    
    
    
    dimer.
  • Effector Inhibition:

    
    -GTP inhibits Adenylyl Cyclase (AC) , leading to a rapid reduction in intracellular cAMP levels.
    
  • Downstream Signaling: Reduced cAMP decreases Protein Kinase A (PKA) activity, leading to phosphorylation of CREB and modulation of circadian clock genes (Per1, Per2).

Signaling Pathway Diagram

MelatoninSignaling Probe Cyclopentyl 2-(2-thiomethylphenyl) ethyl ketone MT1_MT2 MT1 / MT2 Receptor (GPCR) Probe->MT1_MT2 Bind (High Affinity) Gi_Protein Gi/o Protein (Activation) MT1_MT2->Gi_Protein Activates AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Decrease) cAMP->PKA Downregulates CREB CREB Phosphorylation PKA->CREB Modulates ClockGenes Circadian Gene Expression (Per1, Per2) CREB->ClockGenes Regulates

Caption: Signal transduction pathway initiated by the probe binding to MT1/MT2 receptors, resulting in Gi-mediated cAMP suppression.[1][2][3][4]

Experimental Protocols

A. Probe Preparation & Storage

Critical Note: This compound is highly lipophilic. Proper solubilization is essential for consistent


 data.
ParameterSpecification
Molecular Weight ~248.4 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol (>20 mM). Insoluble in water.
Storage (Solid) -20°C, desiccated, protected from light (stable for >2 years).
Stock Solution Prepare 10 mM in anhydrous DMSO. Aliquot and store at -80°C. Avoid freeze-thaw cycles.
B. In Vitro Radioligand Binding Assay (Competition)

Objective: Determine the binding affinity (


) of the probe for human MT1 and MT2 receptors expressed in CHO or HEK293 cells.

Materials:

  • Membrane Prep: CHO-hMT1 or CHO-hMT2 cell membranes.

  • Radioligand: 2-[

    
    I]-Iodomelatonin (200 pM final).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Non-specific Control: 10

    
    M Melatonin.
    

Protocol:

  • Preparation: Dilute the 10 mM probe stock in DMSO to generate a 10-point concentration curve (e.g.,

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, mix:

    • 25

      
      L Assay Buffer
      
    • 25

      
      L Diluted Probe (or vehicle control)
      
    • 25

      
      L 2-[
      
      
      
      I]-Iodomelatonin
    • 125

      
      L Membrane Suspension (10-20 
      
      
      
      g protein)
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity in a gamma counter.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • 
     (MT1):  < 10 nM (High Affinity)
    
  • 
     (MT2):  < 10 nM (High Affinity)
    
  • Note: The cyclopentyl group often confers a slight selectivity or equipotency compared to the N-acetyl group of melatonin.

C. Functional Assay: cAMP HTRF (Homogeneous Time Resolved Fluorescence)

Objective: Validate agonist activity by measuring the inhibition of forskolin-induced cAMP accumulation.

Protocol:

  • Cell Seeding: Seed CHO-hMT1 cells (2,000 cells/well) in a white 384-well plate.

  • Stimulation: Treat cells with 10

    
    M Forskolin  (to elevate cAMP) + Probe  (varying concentrations) for 30 minutes at room temperature.
    
  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to manufacturer instructions.

  • Reading: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader.

  • Interpretation: A decrease in HTRF ratio indicates agonist activity (inhibition of cAMP).

Data Interpretation & Troubleshooting

Comparative Pharmacophore Analysis
FeatureMelatonin (Endogenous)Cyclopentyl Probe (Synthetic)Impact
Core IndolePhenylIncreased oxidative stability.
5-Substituent Methoxy (-OMe)Thiomethyl (-SMe)Maintains H-bonding; -SMe is more lipophilic.
Linker Amide (-NH-CO-)Ketone (-CH

-CO-)
Resistant to amidase hydrolysis; improved half-life.
Tail Methyl (-CH

)
Cyclopentyl (-C

H

)
Enhanced hydrophobic pocket filling; better BBB permeability.
Troubleshooting Guide
  • Problem: High non-specific binding in radioligand assay.

    • Solution: Use GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) for at least 2 hours. Ensure wash buffer is ice-cold.

  • Problem: Probe precipitation in assay buffer.

    • Solution: Keep final DMSO concentration < 1%. Perform serial dilutions in DMSO first, then a final 1:100 dilution into buffer immediately before use.

  • Problem: No functional response in cells.

    • Solution: Verify receptor expression levels. Ensure forskolin concentration is sufficient (EC

      
      ) to produce a window for inhibition.
      

References

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link

  • Yous, S., et al. "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry 35.8 (1992): 1484-1486. (Foundational SAR for non-indolic bioisosteres). Link

  • Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry 5.14 (2005): 1333-1346. Link

  • PubChem Compound Summary. "Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7)." National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone synthesis

Case ID: T-S-2024-CYC-SME Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Thio-substituted Aryl Ketones Introduction: The Chemical Challenge You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-S-2024-CYC-SME Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Thio-substituted Aryl Ketones

Introduction: The Chemical Challenge

You are encountering yield issues with Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone . This is a non-trivial synthesis due to the "Ortho-Thio Effect." The presence of an ortho-thiomethyl (SMe) group on the phenyl ring introduces two critical failure modes:

  • Sulfur Poisoning/Interference: The lone pairs on the sulfur atom can coordinate with Lewis acids or transition metals, disrupting standard Friedel-Crafts or catalytic protocols.

  • Over-Addition: Direct addition of cyclopentyl nucleophiles to esters or acid chlorides often leads to tertiary alcohol formation (double addition), drastically reducing ketone yield.

This guide prioritizes the Weinreb Amide Route , the industry "Golden Standard" for this specific scaffold, as it chemically blocks over-addition and tolerates the sulfide moiety.

Module 1: The "Golden Route" Protocol

To maximize yield, we recommend abandoning direct ester/acid chloride additions in favor of the Weinreb Amide intermediate.

Phase A: Weinreb Amide Activation

Precursor: 3-(2-(methylthio)phenyl)propanoic acid.

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M).

  • Coupling: Add 1.1 eq of CDI (1,1'-Carbonyldiimidazole).

    • Note: Avoid Thionyl Chloride (

      
      ). It can oxidize the sulfide to a sulfoxide or chlorinate the alpha-position. CDI is sulfur-safe.
      
  • Amine Addition: After

    
     evolution ceases (approx. 30 min), add 1.2 eq  of N,O-dimethylhydroxylamine hydrochloride.
    
  • Base: Add 1.2 eq of Triethylamine (TEA) or DIPEA to neutralize the HCl salt.

  • Reaction: Stir at RT for 12-18 hours.

  • Yield Check: Expect >85% conversion. If low, check moisture content in DCM.

Phase B: Nucleophilic Addition (The Critical Step)

Reagent: Cyclopentylmagnesium bromide (2.0 M in THF).

  • Setup: Flame-dry a 3-neck flask. Nitrogen atmosphere is mandatory (Sulfur is prone to oxidation in air if radical initiators are present).

  • Cooling: Cool Weinreb amide solution (in THF) to -10°C .

    • Why not -78°C? Cyclopentyl Grignard can be sluggish due to steric bulk. -10°C to 0°C balances reactivity vs. selectivity.

  • Addition: Add 1.5 eq of Cyclopentylmagnesium bromide dropwise over 45 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The Mg coordinates between the Carbonyl Oxygen and the Weinreb Nitrogen, forming a stable 5-membered chelate. This prevents the ketone from forming during the reaction, blocking the second addition.

  • Quench: Pour into cold 1M HCl or saturated

    
    .
    
    • Critical: Acid hydrolysis breaks the chelate to release the ketone.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a large impurity spot (Tertiary Alcohol)."

Diagnosis: Over-addition of the Grignard reagent. Root Cause: If you are not using the Weinreb route, this is unavoidable. If you are using Weinreb, your internal temperature spiked, causing the stable chelate to dissociate prematurely. Corrective Action:

  • Maintain internal temperature strictly < 5°C during addition.

  • Ensure the Weinreb amide synthesis was complete (unreacted ester/acid chloride will over-add).

Issue 2: "The product smells 'off' and yield is lower than expected (Sulfoxide formation)."

Diagnosis: Oxidation of the thiomethyl (-SMe) group to sulfoxide (-S(=O)Me). Root Cause: Presence of peroxides in the ether/THF or exposure to atmospheric oxygen during workup. Corrective Action:

  • Solvent Check: Test THF for peroxides using quantofix strips before use. Sulfur is a "peroxide scavenger" and will oxidize itself sacrificially.

  • Degassing: Sparge reaction solvents with Argon for 15 minutes pre-reaction.

Issue 3: "Grignard initiation failed or stalled."

Diagnosis: Cyclopentyl bromide is sterically hindered and harder to initiate than linear alkyl halides. Corrective Action:

  • The Iodine Trick: Add a single crystal of Iodine (

    
    ) to the Mg turnings. Do not add solvent yet. Heat with a heat gun until iodine vaporizes (purple smoke) to etch the Mg oxide layer.
    
  • LiCl Additive: Use TurboGrignard conditions (add 1.0 eq LiCl). LiCl breaks up Grignard aggregates, increasing the effective concentration of the active species [1].

Module 3: Optimization Matrix

Use this table to adjust parameters based on your specific observations.

ParameterStandard SettingAdjustment for Low ConversionAdjustment for High Impurity
Solvent THF (Anhydrous)Switch to 2-MeTHF (Higher boiling point, better solubility)Diethyl Ether (Slower kinetics, higher selectivity)
Stoichiometry 1.5 eq GrignardIncrease to 2.0 - 2.5 eqKeep at 1.2 eq; Add very slowly
Temperature -10°C to 0°CWarm to RT after addition is completeHold at -20°C; Quench cold
Quench 1M HClUse 2M H2SO4 (Stronger hydrolysis for stable chelates)Sat. NH4Cl (Milder, if acid-sensitive groups exist)

Module 4: Visual Workflows

Figure 1: Reaction Pathway & Mechanism

Caption: The Weinreb Amide route prevents over-addition via a stable Magnesium chelate intermediate, protecting the ketone until hydrolysis.

WeinrebPathway Start 3-(2-(methylthio)phenyl) propanoic acid Activation Activation (CDI / DCM) Start->Activation Step 1 Weinreb Weinreb Amide Intermediate Activation->Weinreb + NH(OMe)Me Chelate Stable Mg-Chelate (Protected) Weinreb->Chelate + Cyclopentyl-MgBr (-10°C) TertAlcohol Tertiary Alcohol (Over-Addition) Weinreb->TertAlcohol Direct Ester Route (AVOID) Product Cyclopentyl 2-(2-thiomethylphenyl) ethyl ketone Chelate->Product Quench Chelate->TertAlcohol Temp > 20°C Hydrolysis Acid Hydrolysis (H3O+)

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving low yield or purity issues in thio-ketone synthesis.

TroubleshootingTree Start Yield Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Impurity Major Impurity? CheckTLC->Impurity New Spots NoReaction Starting Material Left? CheckTLC->NoReaction Only SM Tertiary Tertiary Alcohol (M+ Cyclopentyl) Impurity->Tertiary Lower Rf Sulfoxide M+16 (Sulfoxide) Impurity->Sulfoxide Polar/Baseline GrignardQuality Check Grignard Quality NoReaction->GrignardQuality FixTert Action: Lower Temp Switch to Weinreb Tertiary->FixTert FixSulf Action: Degas Solvents Check Peroxides Sulfoxide->FixSulf FixGrignard Action: Titrate Grignard Use Iodine/LiCl GrignardQuality->FixGrignard

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

    • Core citation for the amide synthesis methodology.
  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336.

    • Reference for using LiCl to improve Grignard kinetics (TurboGrignard).
  • BenchChem Technical Guides. (2025). Optimizing temperature and addition rate for Grignard reagent synthesis.

    • General best practices for exothermic organometallic additions.

Sources

Optimization

Technical Support Center: Purification of Crude Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. As a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. As a molecule featuring an aromatic ketone, a flexible alkyl chain, and a nucleophilic thioether, its purification requires a nuanced approach to remove structurally similar impurities effectively. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental outcomes.

Understanding the Challenge: Potential Impurities

Effective purification begins with understanding what you are trying to remove. The synthesis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, likely proceeding through a Friedel-Crafts acylation or a related pathway, can generate a variety of impurities. Identifying these is the first step in selecting an appropriate purification strategy.

Impurity Class Potential Species Reason for Presence Key Challenge for Separation
Starting Materials 1-(2-thiomethylphenyl)ethane, Cyclopentylacetyl chlorideIncomplete reactionPolarity may be close to the product, especially the substituted toluene.
Side-Products Isomeric ketones (para-substitution)Non-selective acylationVery similar polarity and structure; co-elution in chromatography is common.
Oxidized Product (Sulfoxide/Sulfone)Air oxidation of the thioether, especially under harsh or acidic conditions[1].Significantly more polar than the target compound.
Aldehydes/AcidsImpurities in starting materials or side reactions.Can complicate crystallization and may require specific chemical treatment.[2][3][4]
Reagent-Related Friedel-Crafts Catalyst (e.g., AlCl₃) ResidueIncomplete quenching of the reaction.Can cause product degradation on the column or during storage.
Thiol-containing contaminantsImpurities from the thioether starting material.Can poison catalysts in subsequent steps and often have strong odors.[5]

Strategic Purification Workflow: A Decision Guide

The optimal purification strategy depends on the scale of your reaction and the nature of the crude mixture. This decision tree provides a logical workflow from initial workup to final polishing.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / LLE Crude->Workup Initial Quench & Extraction Flash_Chrom Flash Column Chromatography Workup->Flash_Chrom Primary Purification Special_Cleanup Specialized Cleanup (e.g., Bisulfite Wash) Workup->Special_Cleanup Aldehyde/Thiol Impurities Detected? Recrystallization Recrystallization Flash_Chrom->Recrystallization For High Purity / Crystalline Solid Final_Product Pure Product (>99%) Flash_Chrom->Final_Product If Sufficiently Pure (>98%) Recrystallization->Final_Product Special_Cleanup->Flash_Chrom

Caption: Decision tree for selecting a purification strategy.

In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the most effective purification techniques, complete with troubleshooting guides in a question-and-answer format.

Prerequisite: Aqueous Workup and Liquid-Liquid Extraction (LLE)

Purpose: This initial step removes inorganic salts (catalyst residues), highly polar impurities, and water-soluble reagents.

Protocol:

  • Quench the crude reaction mixture by carefully adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize acids.

  • Transfer the mixture to a separatory funnel.

  • Extract the organic phase with an appropriate immiscible solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with 1N HCl (if basic impurities are suspected), water, and finally, a saturated brine solution to aid in drying.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid/oil.

Troubleshooting Guide:

  • Q: An emulsion formed at the interface that won't separate. What should I do?

    • A: Emulsions are common when residual detergents or finely divided solids are present. Try adding a small amount of saturated brine solution, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite can remove particulate matter that stabilizes the emulsion.

  • Q: My product seems to have low solubility in common extraction solvents. What are my options?

    • A: If solubility is an issue in ethyl acetate, try a more effective solvent like dichloromethane (DCM). However, be aware that DCM can sometimes form more stable emulsions. Ensure you are using a sufficient volume of solvent.

The Workhorse: Flash Column Chromatography

Purpose: This is the primary method for separating the target ketone from impurities with different polarities, such as unreacted starting materials, more polar sulfoxides, or less polar byproducts.[6][7]

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method Slurry 2. Pack Column (Slurry) TLC->Slurry Load 3. Load Sample (Dry/Wet) Slurry->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for flash column chromatography.

Detailed Protocol:

  • Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is the recommended choice for separating ketones.[6]

  • Mobile Phase (Eluent) Selection:

    • Principle: The goal is to find a solvent system where the target compound has an Rf value of ~0.3 on a TLC plate, ensuring good separation.

    • Recommended Systems: Start with a low-polarity system and gradually increase polarity. A common choice is a mixture of an alkane (Hexanes or Heptane) and a slightly more polar solvent like ethyl acetate or acetone.[8] Given the ketone and thioether functionalities, an Ethyl Acetate/Hexanes gradient is an excellent starting point.

    • Screening: Test solvent systems like 5%, 10%, and 20% Ethyl Acetate in Hexanes using TLC.

Solvent System (v/v) Typical Application
5-10% Ethyl Acetate / HexanesEluting non-polar impurities and the target ketone.
20-30% Ethyl Acetate / HexanesEluting more polar impurities like the corresponding sulfoxide.
1-2% Methanol in DCMFor highly polar baseline impurities that do not elute otherwise.
  • Column Packing: Use the "slurry method" by mixing silica gel with the initial, low-polarity eluent and pouring it into the column. This minimizes air bubbles and ensures a uniform packing.

  • Sample Loading: For best results, dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and add it to the top of the packed column ("dry loading"). This technique leads to sharper bands and better separation.

  • Elution and Fraction Collection: Start running the column with the low-polarity eluent. If necessary, gradually increase the polarity (gradient elution) to move more polar compounds off the column. Collect fractions and monitor them by TLC.

  • Analysis and Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Troubleshooting Guide:

  • Q: My compound is streaking on the TLC plate and the column. Why?

    • A: Streaking is often caused by acidic impurities or the inherent acidity of silica gel. Try adding 0.1-1% triethylamine (NEt₃) to your eluent to neutralize the silica surface. This is particularly effective for compounds with basic or Lewis-basic sites like a thioether. Another cause can be overloading the column; use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.

  • Q: The separation between my product and an impurity is very poor (ΔRf < 0.1). What can I do?

    • A: If a simple Hexanes/EtOAc system fails, you need to change the solvent selectivity. Try replacing ethyl acetate with acetone (a ketone solvent for a ketone analyte can be effective) or a mixture of DCM/Hexanes.[8][9] If separation is still poor, the impurity is likely a structural isomer, and recrystallization may be a better option.

  • Q: My product is not eluting from the column, even with high solvent polarity.

    • A: This suggests strong interaction with the silica, possibly due to decomposition or the presence of a highly polar functional group (like an over-oxidized sulfone). First, confirm the compound is not decomposing on the silica by spotting a solution of your crude material on a TLC plate and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina.[6]

For Ultimate Purity: Recrystallization

Purpose: An excellent final purification step to obtain a highly pure, crystalline solid. It is exceptionally good at removing small amounts of impurities that are structurally very similar to the product.[10][11]

Protocol:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]

    • Screening: In small test tubes, test solvents such as isopropanol, ethanol, ethyl acetate, acetone, and mixtures like Hexanes/Ethyl Acetate or Hexanes/Acetone.[9][12]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it. Always use a boiling stick or magnetic stirrer to ensure smooth boiling.

  • Cooling (Crystal Formation): Allow the solution to cool slowly to room temperature. Rapid cooling (like placing it directly in an ice bath) will cause the product to crash out as a powder, trapping impurities. Slow cooling encourages the growth of large, pure crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 20-30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

Troubleshooting Guide:

  • Q: My compound "oiled out" instead of forming crystals. What happened?

    • A: "Oiling out" occurs when the solution becomes supersaturated while still above the melting point of your compound, or if significant impurities are present. To fix this, add a little more hot solvent to dissolve the oil, then allow it to cool even more slowly. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.

  • Q: No crystals are forming, even after the solution has cooled.

    • A: The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization. If this fails, the chosen solvent may be too good; try a solvent system where the compound is less soluble.

Specialized Cleanup for Problematic Impurities
  • Q: I suspect I have aldehyde impurities. How can I remove them without chromatography?

    • A: A bisulfite wash is a classic and effective chemical extraction method.[13][14][15] Aldehydes and some unhindered ketones react with aqueous sodium bisulfite to form a water-soluble salt adduct.

    • Protocol: Dissolve your crude product in a solvent like THF or methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes. Then, add water and an immiscible organic solvent (like ethyl acetate) and perform a liquid-liquid extraction. The aldehyde-bisulfite adduct will be removed in the aqueous layer.[14][16]

  • Q: There are persistent thiol impurities. How can they be removed?

    • A: Thiol impurities can be removed by extraction with a mild aqueous base (like 1M NaOH), but this risks side reactions with the ketone. A more selective method involves using a resin-bound thiol scavenger or a mild oxidant that selectively converts the thiol to a disulfide, which will have a very different polarity and can be easily separated by chromatography.[17][18]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the purity of my final product?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining purity as a percentage.[][20][21] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is crucial for confirming the structure and identifying any remaining impurities.

  • Q: Is Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone stable?

    • A: Ketones are generally stable. However, the thioether moiety is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially if exposed to strong oxidizing agents or prolonged air exposure in the presence of acid or light.[1] For long-term storage, keep the compound in a sealed vial under an inert atmosphere (Nitrogen or Argon) and in a freezer.

  • Q: My purified product is a yellow oil, but the literature reports a solid. What should I do?

    • A: This almost always indicates the presence of impurities that are inhibiting crystallization. Re-purify a small sample using meticulous column chromatography, ensuring complete separation from any close-running spots. Then, attempt recrystallization again with the purified material, screening a wider range of solvents.

References

  • Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. U.S.
  • Clark, W. C. Column chromatography. Columbia University. [Link]

  • (1963). U.S. Patent No. 3,110,712. U.S.
  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • Sawada, H., Hara, A., Kato, A., & Nakayama, T. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 89(3), 871–881. [Link]

  • (Ketalization product of Wieland-Mischer ketone) Multi-Solvent Recrystallization? ResearchGate. (2018). [Link]

  • Furr, H. C. (1986). Recrystallization and melting point determination. Journal of Chemical Education, 63(8), 733. [Link]

  • Haken, J. K., & Ho, D. K. M. (1972). The Identification of Peaks in Gas Chromatography by the Use of Subtractor Columns Part 1: The Removal of Aldehydes and Ketones. Journal of Chromatographic Science, 10(9), 566–570. [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite. Reddit. (2021). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Poole, C. F. (2015). Aldehydes and Ketones: Gas Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. U.S.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • (2011). GB Patent No. 2,474,057. U.K. Intellectual Property Office.
  • ketone-bisulfite product recrystallization. Sciencemadness.org. (2006). [Link]

  • Chromatographic Columns. Open Library Publishing Platform. [Link]

  • Gallardo, E., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Purification: How To. University of Rochester. [Link]

  • Le, P., & Savaldi, J. (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. CHEMRXIV. [Link]

  • Bigi, F., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2683–2689. [Link]

  • Removal of Smelly Thiol via Extraction? Reddit. (2020). [Link]

  • Workup: Aldehydes. University of Rochester. [Link]

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1194–1199. [Link]

  • Barany, G., & Merrifield, R. B. (1980). Solid Phase Peptide Synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Understanding Compound Purification Practices. Moravek. [Link]

  • Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. U.S.

Sources

Troubleshooting

common side reactions and byproducts in the synthesis of thiomethylphenyl ketones

Status: Operational Ticket Type: Troubleshooting & Optimization Guide Subject: Side Reactions, Byproducts, and Process Control in Thiomethylphenyl Ketone Synthesis Assigned Specialist: Senior Application Scientist, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Troubleshooting & Optimization Guide Subject: Side Reactions, Byproducts, and Process Control in Thiomethylphenyl Ketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Thiomethylphenyl ketones (e.g., 4'-(methylthio)acetophenone) are critical intermediates in the synthesis of COX-2 inhibitors (like Rofecoxib) and various agrochemicals.[1] Their synthesis is deceptive: while the core transformations—Friedel-Crafts acylation or Nucleophilic Aromatic Substitution (


)—are standard, the sulfur moiety introduces unique vulnerabilities.

The thiomethyl (


) group is a "soft" Lewis base and a reducing agent. It actively participates in side reactions that do not occur with its oxygen analog (anisole), specifically Lewis acid-mediated dealkylation  and facile oxidation .

This guide addresses the three most common failure modes:

  • Loss of the Methyl Group (The "Rotten Cabbage" Effect).

  • Regioisomer Contamination (Ortho vs. Para).

  • Silent Oxidation (Sulfoxide formation).

Module 1: Friedel-Crafts Acylation Troubleshooting

The Scenario: You are reacting thioanisole with acetyl chloride (or acetic anhydride) using aluminum chloride (


) or a similar Lewis acid.[2]
Critical Failure Mode: S-Demethylation

Unlike anisole, thioanisole is highly susceptible to cleavage of the alkyl-heteroatom bond by hard Lewis acids.

  • Symptom: The reaction mixture emits a foul, nauseating odor reminiscent of rotten cabbage or garlic (distinct from the acrid smell of acetyl chloride).

  • Chemical Cause:

    
     coordinates to the sulfur lone pair. Under thermal stress, a chloride ion attacks the methyl group, cleaving it to form chloromethane and an aluminum-thiolate complex. Upon hydrolysis, this yields the thiophenol byproduct.
    

Diagnostic Diagram: The Divergent Pathway

FriedelCrafts_Divergence Start Thioanisole + Acetyl Chloride Complex S-AlCl3 Complex Start->Complex + AlCl3 Acylium Acylium Ion Attack (Kinetic Control) Complex->Acylium < 5°C Heat Excess Heat / Prolonged Time Complex->Heat Product 4'-(Methylthio)acetophenone Acylium->Product Cleavage S-Me Bond Cleavage (Nucleophilic attack by Cl-) Heat->Cleavage Thiol 4-Mercaptoacetophenone (Thiol Byproduct) Cleavage->Thiol Hydrolysis Disulfide Disulfide Dimer (Oxidative Coupling) Thiol->Disulfide Air Oxidation

Figure 1: Mechanistic divergence in Friedel-Crafts acylation. High temperatures favor the irreversible cleavage of the S-Me bond.

Protocol Optimization

To prevent demethylation, you must control the Lewis Acid Stoichiometry and Temperature .

ParameterRecommendationTechnical Rationale
Temperature 0°C to 5°C (Addition)Higher temps (

) provide the activation energy for the

nucleophilic attack on the methyl group.
Addition Order Add Substrate to Complex Generate the acylium ion (

) first in DCM, then add thioanisole slowly. This ensures the electrophile is available immediately, competing with the S-complexation.
Lewis Acid 1.1 - 1.2 eq. Large excesses (>2.0 eq.) drive the equilibrium toward the S-coordinated species, increasing demethylation risk.
Quenching Ice/HCl (Rapid) Prolonged dwell time of the aluminum complex at room temp can cause late-stage dealkylation.
Module 2: Nucleophilic Substitution ( ) Issues

The Scenario: You are reacting a haloacetophenone (e.g., 4-fluoroacetophenone) with sodium thiomethoxide (


).
Critical Failure Mode: Disulfide Formation & Homocoupling

Sodium thiomethoxide is easily oxidized. If your reagent is old or the atmosphere is not inert, you will generate dimethyl disulfide (


) before the reaction even starts.
  • Symptom: Low yield, presence of a volatile, garlic-smelling liquid (dimethyl disulfide) in the solvent trap.

  • Troubleshooting:

    • Reagent Check: Commercial

      
       is hygroscopic and oxidizes. Use fresh powder or generate in situ (MeSH gas bubbled into NaOH/MeOH—requires specialized safety scrubbing).
      
    • Degassing: Solvents must be sparged with

      
       or 
      
      
      
      . Oxygen acts as a radical initiator, dimerizing the thiolate.
Critical Failure Mode: The Favorskii Trap

Warning: If you are synthesizing the precursor using


-halo ketones (e.g., 2-chloro-1-(4-thiomethylphenyl)ethanone), avoid strong alkoxide bases.
  • Issue: Reaction of

    
    -halo ketones with alkoxides leads to Favorskii rearrangement , contracting the ring or forming esters instead of the desired substitution.
    
  • Solution: Use softer, non-alkoxide bases or strictly control conditions to favor

    
     over enolization.
    
Module 3: Impurity Profiling (The "Silent" Oxidants)

The Scenario: Your LC-MS or NMR shows a satellite peak slightly downfield from your product.

The Sulfoxide Contamination

The sulfur atom in your product is prone to oxidation to sulfoxide (


) and sulfone (

). This often happens during workup or purification on silica gel.

Impurity Identification Table

Impurity TypeStructureNMR Signature (

in

)
OriginRemoval Strategy
Target Product


(s, 3H)
N/AN/A
Sulfoxide


(s, 3H)
Air oxidation, Peroxides in ether/THFDifficult to separate. Reduce back to sulfide using

or avoid formation.
Sulfone


(s, 3H)
Strong oxidants (

, mCPBA)
Recrystallization (Sulfones are much more polar/crystalline).
Disulfide

Multi-aromatic region shiftDemethylation + OxidationReduction with

followed by methylation.
Prevention Workflow
  • Peroxide Test: Test all etheral solvents (THF, Diethyl Ether) for peroxides before use. Peroxides rapidly oxidize sulfides to sulfoxides.

  • Acid Choice: Do not use nitric acid or hot sulfuric acid for cleaning glassware or acidification; they are oxidizing agents. Use dilute HCl.

  • Chromatography: Avoid "active" silica if possible, or elute quickly. Sulfides can oxidize on the column surface if left too long in air.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

for the Friedel-Crafts reaction?
A: generally, yes, but

is also an oxidant. With thioethers,

can sometimes oxidize the sulfur to a radical cation, leading to polymerization or disulfide formation.

or

are preferred because they are non-oxidizing Lewis acids.

Q: My product is an oil that refuses to crystallize. Why? A: This often indicates sulfoxide contamination. Even 5-10% sulfoxide can depress the melting point of the ketone (Lit. mp


 80-82°C for 4'-(methylthio)acetophenone). Check the NMR for the tell-tale shift at 

2.7. If present, you may need to chemically reduce the crude mixture or perform a rigorous recrystallization from ethanol/water.

Q: Why is the ortho-isomer forming? A: While the thiomethyl group is a strong para-director, steric bulk of the acylating complex and solvent polarity play a role. Using a highly polar solvent like nitrobenzene can increase the ortho proportion. Dichloromethane (DCM) or 1,2-dichloroethane (EDC) usually maximizes the para selectivity.

References
  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone. Retrieved from

  • Asian Journal of Chemistry. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. (Vol 16, No. 2). Retrieved from

  • Sigma-Aldrich. (n.d.). 4'-(Methylthio)acetophenone Product Specification & Safety Data. Retrieved from

  • Journal of Chemical Research. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Retrieved from

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Oxidation and Reactions. Retrieved from

Sources

Optimization

Technical Support Center: Stability and Degradation of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7)[1]. Its purpose is to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound under various experimental conditions. The insights provided are grounded in the chemical principles of its constituent functional groups—a ketone, a thioether, and an aromatic ring—and aligned with industry-standard stability testing protocols.[2][3][4]

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions about the compound's structure and the rationale behind stability concerns.

Q1: What are the key structural features of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone that influence its stability?

A: The stability of this molecule is primarily dictated by two functional groups: the thioether (-S-CH₃) and the ketone (C=O).

  • Thioether (Methylsulfanyl) Group: This is the most reactive site and the primary source of potential instability. The sulfur atom is susceptible to oxidation, which can occur under relatively mild conditions, including exposure to atmospheric oxygen, light, or residual oxidizing agents in solvents.[5][6]

  • Ketone Group: Ketones are generally more stable than aldehydes and are relatively resistant to hydrolysis under neutral pH conditions.[7][8][9] However, they can undergo degradation through specific pathways, such as oxidative cleavage under harsh conditions.[10]

  • Aromatic and Aliphatic Moieties: The phenyl and cyclopentyl groups are chemically robust and are not expected to be sites of degradation under typical experimental or storage conditions.

Q2: Why is a formal stability study necessary for this compound?

A: Understanding a compound's stability profile is critical for ensuring the reliability and reproducibility of experimental results. Degradation can lead to:

  • Loss of Potency: A decrease in the concentration of the active parent compound.

  • Formation of Impurities: The emergence of new chemical entities (degradants) that may have different biological or chemical activities, or could interfere with analytical measurements.

  • Inconsistent Results: Variability in data between experiments conducted at different times or under slightly different conditions.

Regulatory bodies like the ICH (International Council for Harmonisation) mandate rigorous stability testing for any new drug substance to define its shelf-life and appropriate storage conditions.[3][4][11] The principles of these tests are directly applicable to ensuring data integrity in a research setting.[2][12]

Part 2: Troubleshooting Guide for Common Degradation Issues

This section provides specific advice for identifying and mitigating degradation based on the experimental conditions.

Oxidative Degradation

Issue: You observe new, more polar impurities in your sample over time, especially when it's stored in solution, exposed to air, or used in assays involving reactive oxygen species (ROS).

A: The most probable cause is the oxidation of the thioether sulfur atom. This is a common degradation pathway for sulfur-containing compounds.[6] The reaction proceeds in two main steps:

  • Thioether to Sulfoxide: The initial oxidation converts the thioether to a sulfoxide. This is often the primary degradant observed.

  • Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields a sulfone.

OxidationPathway Parent Parent Compound (Thioether) Sulfoxide Sulfoxide Degradant Parent->Sulfoxide [O] Sulfone Sulfone Degradant Sulfoxide->Sulfone [O]

A:

  • Inert Atmosphere: For long-term storage of solutions, purge the solvent with an inert gas (e.g., argon or nitrogen) and store the sealed vial under an inert headspace.

  • Solvent Purity: Use high-purity, freshly opened solvents. Peroxides can accumulate in older ethers like THF or dioxane and act as potent oxidizing agents.

  • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of all chemical reactions, including oxidation.

Compound Type Structure Name Expected Change in Properties
Parent Compound 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-oneBaseline Polarity
Degradant 1 1-cyclopentyl-3-(2-methylsulfinylphenyl)propan-1-oneMore Polar (shorter retention time in RP-HPLC)
Degradant 2 1-cyclopentyl-3-(2-methylsulfonylphenyl)propan-1-oneMost Polar (shortest retention time in RP-HPLC)
Photodegradation

Issue: You notice faster degradation in samples left on the benchtop under ambient light compared to those stored in the dark.

A: Yes, it is potentially light-sensitive. The presence of the aromatic ring allows for the absorption of UV light, which can provide the energy to initiate degradation reactions. Furthermore, studies have shown that thioether linkages can contribute to the photosensitivity of molecules, often through photo-oxidation pathways.[5][13]

A:

  • Storage: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to protect them from light.

  • Handling: Minimize exposure to ambient and direct light during experimental procedures. Work in a dimly lit area or use protective coverings over your samples where possible.

Thermal and Hydrolytic Degradation

Issue: You are concerned about the compound's stability in aqueous buffers at physiological or elevated temperatures.

A: While sulfur compounds are generally more thermally stable than their selenium analogs[14], elevated temperatures will accelerate any degradation process. Thermal stability is best assessed empirically through an accelerated stability study (see Protocol 2). For routine storage, keeping the compound cool is always best practice.

A: The ketone and thioether functional groups are generally stable to hydrolysis in the neutral pH range (approx. 6-8). Hydrolysis is not expected to be the primary degradation pathway.[8][9] However, at extreme pH values (e.g., < pH 3 or > pH 10), acid or base-catalyzed degradation could occur, although oxidation is still the more probable route. A forced hydrolysis study (Protocol 1) is required to confirm its behavior across the pH spectrum.

Part 3: Experimental Protocols & Workflows

These protocols are designed as self-validating systems to test the stability of your compound under forced conditions, as recommended by ICH guidelines.[12]

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in ACN or MeOH) T0 Analyze Time-Zero (T0) Sample for Baseline Prep->T0 Acid Acidic (e.g., 0.1 M HCl) Base Basic (e.g., 0.1 M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C, dark) Photo Photolytic (ICH Q1B light exposure) Analysis Analyze Stressed Samples (e.g., HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare to T0: - Assay (% Parent) - Impurity Profile Analysis->Compare MassBalance Calculate Mass Balance Compare->MassBalance

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare three separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Store the acidic and water samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep the basic sample at room temperature, as base-catalyzed reactions are often faster.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples before analysis.

  • Detection: Analyze all samples by a stability-indicating HPLC method (preferably RP-HPLC with UV or MS detection). Compare the chromatograms to a time-zero (T0) sample to identify any new peaks and quantify the loss of the parent compound.

Protocol 2: Forced Oxidation Study
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water). Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature and protected from light.

  • Analysis: Monitor the reaction closely by HPLC at frequent intervals (e.g., 0, 1, 2, 4, 8 hours), as oxidation of thioethers can be rapid.

  • Detection: Analyze for the disappearance of the parent peak and the appearance of new, more polar peaks corresponding to the sulfoxide and sulfone degradants. LC-MS analysis is highly recommended to confirm the mass of the new peaks (+16 Da for sulfoxide, +32 Da for sulfone).

Protocol 3: Photostability Study (as per ICH Q1B)
  • Preparation: Prepare two sets of samples of the solid compound and a solution in a suitable solvent.

  • Exposure:

    • Expose one set of samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Wrap the second set (the "dark control") in aluminum foil and place it alongside the exposed samples to experience the same temperature conditions.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

  • Evaluation: A significant change in the exposed sample compared to the dark control indicates photosensitivity.

Part 4: Analytical Method Guidance

Q: What is the recommended analytical method for a stability study?

A: A stability-indicating analytical method is essential. This is a validated quantitative method that can accurately measure the decrease in the amount of the active compound and resolve it from its degradation products.

  • Primary Method (Quantification): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard. A gradient method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is a good starting point.

  • Confirmatory Method (Identification): Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is invaluable for identifying unknown degradation products by providing accurate mass information.[15] This is crucial for confirming the identity of the sulfoxide and sulfone derivatives.

Troubleshooting Analytical Results

AnalyticalTroubleshooting Start Unexpected Peak(s) in HPLC? CheckBlank Is peak present in solvent blank? Start->CheckBlank CheckT0 Is peak present in Time-Zero (T0) sample? CheckBlank->CheckT0 No SolventImpurity Result: Solvent Impurity or Carryover. CheckBlank->SolventImpurity Yes IsPolar Is new peak more polar than parent? CheckT0->IsPolar No StartingImpurity Result: Impurity in Starting Material. CheckT0->StartingImpurity Yes CheckMass Analyze by LC-MS. Mass = Parent +16 or +32? IsPolar->CheckMass Yes OtherDeg Result: Other Degradant. Investigate stress condition. IsPolar->OtherDeg No OxidativeDeg Result: Likely Oxidative Degradant (Sulfoxide/Sulfone). CheckMass->OxidativeDeg Yes CheckMass->OtherDeg No

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO/WHO.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
  • Aqueous Photocatalytic Oxidation of Thioethers with Polydiacetylene Micelle Nanoreactors. (n.d.). PMC.
  • Thiols And Thioethers. (2015). Master Organic Chemistry.
  • Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. (2025).
  • Why thio ketone and thio aldehyde are unstable? (2023). Quora.
  • Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. (n.d.). PubChem.
  • Photo oxidation of thioethers into sulfoxides. (n.d.).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Hydrolytic Stability of Hydrazones and Oximes. (2008). Angewandte Chemie.
  • Thermal stability and decomposition of sulphur and selenium compounds. (n.d.).
  • Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). PubMed.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC.

Sources

Troubleshooting

challenges in the structural characterization of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

The following technical support guide addresses the structural characterization and troubleshooting of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7). This guide is designed for analytical chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the structural characterization and troubleshooting of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7).

This guide is designed for analytical chemists and process development scientists encountering specific spectral anomalies or stability issues with this intermediate.

Status: Active | Version: 2.4 | Topic: Structural Elucidation & Impurity Profiling

Executive Summary & Logic Flow

Characterizing this molecule presents a unique "triad" of challenges:

  • Conformational mobility of the cyclopentyl ring causing NMR line broadening.

  • Oxidative instability of the ortho-thiomethyl group (

    
    ).
    
  • Isobaric interferences in Mass Spectrometry during fragmentation.

The following decision tree outlines the recommended troubleshooting logic for verifying structural integrity:

TroubleshootingLogic Start Issue: Inconsistent Spectral Data CheckPhysical Step 1: Physical State Check (Oily vs. Solid) Start->CheckPhysical CheckNMR Step 2: 1H NMR Analysis (Focus: 2.4 - 3.1 ppm region) CheckPhysical->CheckNMR Sample is viscous oil DecisionSMe Is S-Me Singlet at 2.45 ppm? CheckNMR->DecisionSMe Pure Likely Pure Sulfide Proceed to MS DecisionSMe->Pure Yes Oxidized Shifted to 2.7-3.1 ppm? Suspect Sulfoxide/Sulfone DecisionSMe->Oxidized No (Shifted Downfield) MS_Check Step 3: Mass Spec (EI) Check Molecular Ion Pure->MS_Check Fragment_97 Base Peak m/z 97? (Cyclopentyl-CO+) MS_Check->Fragment_97 Fragment_136 Peak m/z 136/151? (Thio-benzyl fragments) MS_Check->Fragment_136

Figure 1: Logical workflow for diagnosing spectral inconsistencies in thio-alkyl ketones.

NMR Troubleshooting Guide

Issue: "I see a complex multiplet overlap in the 2.8–3.1 ppm region and cannot integrate the ethyl linker protons accurately."

Root Cause Analysis

The molecule contains three distinct proton environments that resonate in a narrow window (2.8–3.1 ppm):

  • The methine proton of the cyclopentyl ring (

    
    -to-carbonyl).
    
  • The methylene protons of the ethyl linker (

    
    -to-carbonyl).
    
  • The methylene protons of the ethyl linker (benzylic,

    
    -to-phenyl).
    

Furthermore, the ortho-thiomethyl group exerts a steric influence that can twist the phenyl ring out of plane, creating magnetic anisotropy that affects the benzylic protons.

Resolution Protocol

Use the following assignment table to deconstruct the overlap. Data is based on 500 MHz


 NMR in 

.
Proton GroupMultiplicityChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Diagnostic Note
S-Me Singlet (3H)2.45 ppm Critical Purity Marker. Sharp singlet. If broadened, suspect aggregation or exchange.
Linker

-CH2
Triplet (2H)2.70 - 2.75 ppm Adjacent to ketone. Coupling constant

.
Linker

-CH2
Triplet (2H)2.90 - 2.98 ppm Benzylic. Often overlaps with the cyclopentyl methine.
Cyclopentyl CH Multiplet (1H)2.95 - 3.05 ppm Quintet-like. Perform HSQC to distinguish this methine carbon (~50 ppm) from methylene carbons (~30-40 ppm).
Cyclopentyl CH2s Multiplets (8H)1.50 - 1.90 ppm "The Envelope." High-order coupling due to ring puckering.

Expert Tip: If the integral ratio of the 2.45 ppm singlet (S-Me) to the 2.9-3.1 ppm region is not exactly 3:3, you likely have sulfoxide contamination (see Section 4).

Mass Spectrometry (MS) Interpretation

Issue: "The molecular ion (m/z 248) is weak, and I see unexpected fragments."

Fragmentation Mechanism

In Electron Impact (EI) ionization, alkyl-aryl ketones with cyclopentyl groups undergo specific


-cleavage pathways. You must distinguish between the acylium ion  formation and the McLafferty rearrangement .

Key Diagnostic Fragments:

  • m/z 97 (Base Peak):

    
    
    
    • Causality:

      
      -cleavage on the alkyl side is energetically favored due to the stability of the secondary carbocation precursor in the ring.
      
  • m/z 69:

    
    
    
    • Causality: Loss of CO from the m/z 97 fragment.

  • m/z 151:

    
    
    
    • Causality: The remaining 2-(2-thiomethylphenyl)ethyl radical/cation.

Visualization of Fragmentation

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 248 Alpha_Cleavage Alpha Cleavage (Ketone) M_Ion->Alpha_Cleavage Frag_97 Acylium Ion [Cyclopentyl-CO]+ m/z 97 (Base Peak) Alpha_Cleavage->Frag_97 Major Path Frag_SideChain Side Chain [Ar-CH2-CH2] m/z 151 Alpha_Cleavage->Frag_SideChain Minor Path Frag_69 Cyclopentyl Cation [C5H9]+ m/z 69 Frag_97->Frag_69 -CO (28 Da)

Figure 2: Primary fragmentation pathway for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone.

Impurity Profiling: The "Oxidation Trap"

Issue: "My sample has turned slightly yellow and the melting point is depressing. The NMR shows small 'shadow' peaks."

The S-Oxidation Cascade

The ortho-thiomethyl group is highly susceptible to oxidation by atmospheric oxygen or peroxides in solvents (e.g., old ethers/THF). This generates Sulfoxide and Sulfone impurities which are difficult to separate by standard silica chromatography due to dragging.

Diagnostic Shifts (Proton NMR):

SpeciesStructureS-Me Shift (

)
IR Signature
Sulfide (Target)

2.45 ppm Weak C-S stretch
Sulfoxide (Impurity 1)

2.75 ppm Strong

Sulfone (Impurity 2)

3.05 ppm Strong

Corrective Action: If Sulfoxide is detected (>5%):

  • Do not heat. Sulfoxides can undergo Pummerer-type rearrangements or elimination upon heating.

  • Reduction: Treat the sample with mild reducing agents like Dimethyl sulfide (DMS) and a catalyst, or Triphenylphosphine, to revert the sulfoxide back to the sulfide [1].

Crystallization & Physical Handling

Issue: "The compound refuses to crystallize and remains a viscous oil."

Explanation

The combination of the flexible cyclopentyl ring , the ethyl linker (rotational freedom), and the ortho-substituent prevents efficient packing in the crystal lattice. This compound is naturally a low-melting solid or oil at room temperature.

Protocol for Solidification:

  • Solvent System: Avoid pure non-polar solvents (Hexane) as the compound may "oil out" rather than crystallize.

  • Recommended Mix: Dissolve in minimal diethyl ether, then add pentane dropwise at

    
     until turbid. Store at 
    
    
    
    for 24-48 hours.
  • Seed Crystal: If available, seeding is critical. If not, scratch the glass surface with a glass rod to induce nucleation.

References

  • PubChem. (n.d.).[1] Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CID 24725962).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

Optimization

troubleshooting low reactivity or stalled reactions of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Executive Summary Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone presents a unique "perfect storm" of reactivity challenges. You are likely encountering issues due to the convergence of three factors: Catalyst Poisoning:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone presents a unique "perfect storm" of reactivity challenges. You are likely encountering issues due to the convergence of three factors:

  • Catalyst Poisoning: The ortho-thiomethyl (

    
    ) group is a potent Lewis base that irreversibly binds to heterogeneous transition metal catalysts (Pd, Pt).
    
  • Steric Shielding: The cyclopentyl ring, while not as bulky as a tert-butyl group, creates a "conformationally flexible shield" that, combined with the folding of the ethyl linker, blocks the Burgi-Dunitz trajectory for nucleophiles.

  • Competitive Enolization: The

    
    -protons on the ethyl linker are surprisingly acidic. Basic nucleophiles (Grignards) often act as bases, resulting in recovered starting material rather than the addition product.
    

This guide provides specific, actionable protocols to overcome these barriers.

Module 1: Stalled Hydrogenation (Reduction Failures)

User Complaint: "I am trying to reduce the ketone to an alcohol using


 and Pd/C. The reaction stalls at <5% conversion, even at high pressure."

Root Cause Analysis: This is a classic case of Sulfur Poisoning . The sulfur atom in the ortho-thiomethyl group possesses lone pairs that bind strongly to the active sites of Palladium or Platinum catalysts. This adsorption is stronger than that of the alkene/ketone/hydrogen, effectively deactivating the catalyst surface immediately upon mixing.

Troubleshooting Protocol:

MethodStatusRecommendation
Pd/C or Pt/C NOT RECOMMENDED Sulfur will poison the catalyst. Increasing loading only leads to minor improvements and high cost.
Raney Nickel RISKY Raney Ni can reduce the ketone, but it is also a desulfurization agent. You risk cleaving the

bond, losing your thiomethyl group.
Borohydrides (

)
PREFERRED Chemical reduction avoids the catalyst surface issue entirely.

Actionable Workflow (The "Chemical" Fix): If you must reduce the ketone to the alcohol, switch from catalytic hydrogenation to a chemical hydride reduction.

  • Dissolve the ketone in MeOH (0.5 M).

  • Cool to 0°C to minimize side reactions.

  • Add

    
     (1.5 eq) portion-wise.
    
  • Monitor: The reaction should complete within 1 hour. The sulfur atom does not interfere with the hydride attack mechanism in protic solvents.

Module 2: Failed Grignard/Organometallic Addition

User Complaint: "Reaction with Methylmagnesium Bromide (MeMgBr) yields mostly recovered starting material, despite using dry THF and excess reagent."

Root Cause Analysis: Two competing mechanisms are at play here: Steric Hindrance and Enolization .[1]

  • The Trap: The cyclopentyl group creates steric bulk. The incoming Grignard reagent (

    
    ) is bulky. Instead of attacking the carbonyl carbon (Nucleophilic Addition), the Grignard reagent acts as a base and abstracts an 
    
    
    
    -proton from the ethyl chain (Enolization).
  • The Result: You form the magnesium enolate. Upon aqueous workup, this simply protonates back to the starting ketone.

The Solution: Luche Activation (


) 
To force addition over enolization, you must activate the carbonyl oxygen and coordinate the reagent. Lanthanides are "hard" Lewis acids that coordinate strongly to the carbonyl oxygen, making the carbon more electrophilic and less prone to enolization.

Protocol: Luche-Type Grignard Addition

  • Reagents: Anhydrous

    
     (must be dry!), Grignard reagent, THF.
    
  • Step 1: Stir anhydrous

    
     (1.5 eq) in THF at room temperature for 1 hour to form a fine suspension/slurry.
    
  • Step 2: Cool the slurry to -78°C.

  • Step 3: Add the ketone. Stir for 30 mins. The Cerium coordinates to the ketone oxygen.[2][3]

  • Step 4: Add the Grignard reagent (R-MgX) slowly.

  • Mechanism: The organocerium species formed in situ is less basic and more nucleophilic than the organomagnesium, favoring 1,2-addition.

Module 3: Visualizing the Reactivity Landscape

The following diagram illustrates the decision pathways for overcoming the specific structural barriers of this molecule.

Reactivity_Troubleshooter Start Problem: Low Reactivity of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone Issue_Red Issue: Stalled Hydrogenation Start->Issue_Red Issue_Nuc Issue: Failed Grignard/Addition Start->Issue_Nuc Cause_S Cause: Sulfur Poisoning of Pd/Pt Issue_Red->Cause_S Catalyst dies instantly Cause_Steric Cause: Sterics + Enolization Issue_Nuc->Cause_Steric Recovered Starting Material Sol_Hydride Solution: Chemical Reduction (NaBH4 / MeOH) Cause_S->Sol_Hydride Avoid metal surface Sol_Luche Solution: Luche Conditions (CeCl3 + RMgX) Cause_Steric->Sol_Luche Activate Carbonyl Suppress Basicity Sol_Lithium Alternative: Organolithium (-78°C, Kinetic Control) Cause_Steric->Sol_Lithium Higher Reactivity

Caption: Decision tree for troubleshooting reactivity based on the specific failure mode (Catalytic vs. Nucleophilic).

Module 4: Chelation & Conformational Locking

User Complaint: "My reaction stereoselectivity is unpredictable."

Senior Scientist Insight: The ortho-thiomethyl group is not just a bystander; it is a ligand. In the presence of Lewis Acids (Mg, Ti, Zn), the sulfur atom can form a chelate with the ketone oxygen.

  • The "Locked" State: The metal center binds both the Carbonyl Oxygen and the Sulfide Sulfur, forming a temporary ring structure.

  • Impact: This locks the rotation of the ethyl chain. If you are doing asymmetric synthesis, this chelation model allows you to predict stereochemistry (Cram-Chelate model).

  • Warning: If you do not want this, you must use a non-chelating solvent (like DMF or DMSO, though these have their own reactivity issues) or add a sequestering agent (like TMEDA) to occupy the metal's coordination sites.

FAQ: Specific Impurity Profiles

Q: I see a new spot on TLC (


 0.3) that is not my product. What is it? 
A:  This is likely the Sulfoxide . The thiomethyl group is easily oxidized by air, peroxides, or vigorous stirring in oxygenated solvents.
  • Prevention: Degas all solvents with Argon/Nitrogen.

  • Fix: If formed, the sulfoxide can sometimes be reduced back to the sulfide, but it is better to prevent it.

Q: Can I use Raney Nickel to desulfurize after the reaction? A: Yes, but be careful. Raney Nickel will cleave the


 bond, replacing the 

group with

. If your target molecule requires the thiomethyl group, do not use Raney Nickel .
References
  • Luche Reduction Mechanism & Selectivity

    • Gemal, A. L., & Luche, J. L. (1981).[2][4] Lanthanoids in organic synthesis.[4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[5]

  • Sulfur Poisoning of Transition Metal Catalysts

    • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts.
  • Organocerium Reagents in Synthesis

    • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society.[5]

  • Steric Hindrance in Ketone Nucleophilic Addition

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 6: Nucleophilic addition to the carbonyl group. Oxford University Press.

Sources

Troubleshooting

strategies for scaling up the synthesis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Technical Support Center: Scale-Up Synthesis Guide Subject: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone Ticket ID: SC-882-SULF-KET Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Subject: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone Ticket ID: SC-882-SULF-KET Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Challenge

Scaling up the synthesis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone presents a unique intersection of chemoselectivity and catalyst compatibility challenges. The presence of the ortho-thiomethyl group (-SMe) introduces two critical constraints:

  • Catalyst Poisoning: The sulfur moiety precludes standard catalytic hydrogenation methods (e.g., reducing an enone precursor via Pd/C) due to irreversible catalyst deactivation.[1]

  • Coordination Chemistry: The sulfur atom can coordinate with magnesium during Grignard formation, potentially altering reactivity or requiring specific activation protocols.

This guide prioritizes the Grignard-Nitrile Addition Route . This pathway offers the highest reliability for kilogram-scale production by avoiding heavy metal oxidants and sensitive hydrogenation steps.

Part 1: The Recommended Scale-Up Protocol

Route Architecture: Grignard Addition to Nitrile

This method couples a stable cyclopentyl nitrile with a phenethyl Grignard reagent. It is superior to acid chloride coupling (which risks bis-addition) and Weinreb amides (which are often cost-prohibitive at >10kg scale).

The Reaction Scheme:

  • Precursor: 2-(2-bromoethyl)thioanisole

    
     Grignard Reagent.
    
  • Coupling: Addition to Cyclopentanecarbonitrile.

  • Hydrolysis: Imine intermediate

    
     Target Ketone.
    
Step-by-Step Methodology

Step 1: Preparation of the "Sulfur-Grignard" Reagent: 2-(2-(methylthio)phenyl)ethyl magnesium bromide.

  • The Challenge: The ortho-thioether can chelate the Mg surface, passivating it.

  • Protocol:

    • Charge Magnesium turnings (1.2 eq) into the reactor. Critical: Dry stir for 30 min under

      
       to micro-abrade the oxide layer.
      
    • Add THF (anhydrous) to cover Mg.

    • Initiation: Add 5% of the bromide starting material and 1-2 crystals of Iodine (

      
      ) or 0.5 mL DIBAL-H (1M). Heat to 40°C.
      
    • Wait for exotherm. Once color changes (colorless/grey), begin slow addition of the remaining bromide in THF.

    • Temperature Control: Maintain internal temperature at 35-40°C. Do not reflux. High heat promotes Wurtz coupling (dimerization) in sulfur-rich substrates.

Step 2: The Nitrile Coupling

  • Protocol:

    • Cool the Grignard solution to 0°C.

    • Add Cyclopentanecarbonitrile (1.05 eq) dissolved in THF slowly over 2 hours.

    • The "Cook": Allow to warm to RT, then heat to 55°C for 4-6 hours. The steric bulk of the cyclopentyl ring requires thermal energy to drive the formation of the magnesium imine salt.

Step 3: Acidic Hydrolysis (The Ketone Release)

  • Protocol:

    • Quench the reaction into cold 3M HCl / Ice mixture.

    • Vigorous Stirring: Stir at RT for 3-12 hours. The intermediate is a sterically hindered imine; it hydrolyzes slower than simple alkyl imines.

    • Phase Cut: Extract with MTBE (Methyl tert-butyl ether). Wash with

      
       to remove butyric acid byproducts.
      

Part 2: Troubleshooting Guide (FAQs)

Category A: Reaction Initiation & Grignard Quality[2]

Q1: The Grignard reaction refuses to initiate despite adding Iodine. The Mg sits inert. [2]

  • Diagnosis: The ortho-thiomethyl group may be adsorbing to the Mg surface, or the halide is wet.

  • Solution:

    • Turbo-Grignard: Use

      
       (Knochel's reagent) to perform a Halogen-Magnesium exchange instead of direct insertion. This works at -20°C and avoids surface passivation.
      
    • Rieke Mg: If cost allows, use highly reactive Rieke Magnesium.

    • Mechanical Activation: Stop stirring, crush the Mg turnings with a glass rod (if safe/accessible) to expose fresh metal under the solvent.

Q2: I see a large amount of solid precipitate during the nitrile addition.

  • Diagnosis: This is likely the Magnesium Imine salt precipitating out of THF.

  • Action: Do not filter. This is your intermediate. Increase agitation speed (RPM) or add a co-solvent like Toluene (up to 20% v/v) to improve solubility. Ensure the slurry is transferable before quenching.

Category B: Impurity Profile

Q3: HPLC shows a peak with M+16 mass (Sulfoxide impurity).

  • Diagnosis: Oxidation of the sulfide (-SMe) to sulfoxide (-S(O)Me).

  • Root Cause: Peroxides in the THF or air exposure during workup.

  • Solution:

    • Test Solvents: Verify THF peroxides are <5 ppm.

    • Degassing: Sparge all quench buffers with Nitrogen.

    • Rescue: If product is isolated with sulfoxide, treat with mild reducing agent (e.g.,

      
       wash or DMS/TFAA reduction, though the latter is complex).
      

Q4: I have 15% of the tertiary alcohol (bis-addition product).

  • Diagnosis: The Grignard reagent attacked the imine salt or the ketone formed prematurely.

  • Root Cause: Usually caused by "inverse addition" or insufficient hydrolysis control.

  • Solution:

    • Order of Addition: Always add the Nitrile to the Grignard? NO. For nitriles, standard addition is fine, but for Acid Chlorides, you must add Grignard to the electrophile.

    • Switch to Weinreb: If the Nitrile route consistently yields tertiary alcohol, switch to N-methoxy-N-methylcyclopentanecarboxamide . The stable chelated intermediate strictly prevents double addition.

Part 3: Data & Visualization

Comparison of Synthetic Routes
FeatureRoute A: Nitrile Addition (Recommended)Route B: Weinreb AmideRoute C: Friedel-Crafts
Cost Low (Nitrile is cheap)High (Amide synthesis)Medium
Step Count 2 (Grignard + Hydrolysis)3 (Amide prep + Grignard)1 (Direct Acylation)
Impurity Risk Imine hydrolysis lagVery LowHigh (Isomerization)
Sulfide Risk LowLowHigh (Lewis Acid poisoning)
Scalability Excellent (>100kg)Good (Reagent cost limits)Poor (Waste streams)
Process Workflow Diagram

SynthesisWorkflow Start Start: 2-(2-bromoethyl)thioanisole Mg_Act Mg Activation (Dry Stir / I2) Start->Mg_Act Grignard Grignard Formation (THF, 35-40°C) Mg_Act->Grignard Initiation Coupling Coupling Phase (+ Cyclopentanecarbonitrile) Grignard->Coupling Add Electrophile Wurtz Impurity: Dimer (High Temp Risk) Grignard->Wurtz If T > 50°C Imine Intermediate: Magnesium Imine Salt Coupling->Imine Quench Acidic Hydrolysis (3M HCl, pH < 1) Imine->Quench Hydrolysis TertAlc Impurity: Tert-Alcohol (Over-reaction) Imine->TertAlc If Grignard Excess Product Target Ketone (Organic Layer) Quench->Product

Caption: Logic flow for the Grignard-Nitrile synthesis route, highlighting critical control points for temperature (Wurtz dimer risk) and stoichiometry (Tert-Alcohol risk).

References

  • Knochel, P., et al. (2009). Preparation of Functionalized Organomagnesium Reagents via a Halogen–Metal Exchange. Handbook of Functionalized Organometallics.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Org. Process Res. Dev. (2012).[3] Safety and Scale-Up of Grignard Reactions. (General reference for exotherm control in THF).

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Definitive text on sulfide compatibility).

Sources

Optimization

identification and resolution of impurities in Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone samples

Welcome to the Specialized Organic Synthesis Support Center . You have accessed the technical dossier for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7).[1] This guide addresses the stability, impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialized Organic Synthesis Support Center .

You have accessed the technical dossier for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7).[1] This guide addresses the stability, impurity profiling, and purification of this specific thioether-ketone intermediate.

Diagnostic Hub: Identification of Impurities

Current Status: Users frequently report purity degradation in this scaffold, often manifesting as "extra peaks" shifting to earlier retention times (RRT < 1.0) or a gradual yellowing of the oil/solid.

The Core Vulnerability: The "S-Center"

The 2-(thiomethyl)phenyl moiety is the critical instability point. The sulfur atom is electron-rich and prone to oxidation, while the ketone alpha-position is susceptible to enolization and subsequent oxidation.

Troubleshooting Flowchart

Use this logic gate to identify your specific impurity profile based on HPLC and physical observation.

Troubleshooting Start START: Observation HPLC HPLC Analysis (Reverse Phase) Start->HPLC Visual Visual Inspection Start->Visual Peak_Early New Peak @ RRT 0.4 - 0.6 (High Polarity) HPLC->Peak_Early Major shift Peak_Mid New Peak @ RRT 0.7 - 0.8 (Med Polarity) HPLC->Peak_Mid Minor shift Peak_Late New Peak @ RRT > 1.1 (Low Polarity) HPLC->Peak_Late Late eluter Sulfoxide DIAGNOSIS: Sulfoxide Impurity (S-Oxidation) Visual->Sulfoxide Hygroscopic Solid Dimer DIAGNOSIS: Aldol Dimer or Des-methyl Thiol Visual->Dimer Darkening/Oiling Peak_Early->Sulfoxide Confirmed by +16 amu Sulfone DIAGNOSIS: Sulfone Impurity (S-Dioxidation) Peak_Mid->Sulfone Confirmed by +32 amu Peak_Late->Dimer

Figure 1: Decision tree for rapid impurity identification based on standard Reverse Phase (C18) chromatography behavior.

Technical Deep Dive: Impurity Chemistry

A. Oxidative Degradation (The Primary Culprit)

The most common impurity is the Sulfoxide derivative.

  • Mechanism: Atmospheric oxygen, trace peroxides in solvents (ethers/THF), or poor storage conditions cause the lone pairs on the sulfur atom to attack electrophilic oxygen species.

  • Impact: This transformation drastically changes the polarity (LogP drops), causing the impurity to co-elute with polar precursors or crash out of non-polar solvents.

Impurity NameStructure ModificationMass Shift (LC-MS)RRT (C18 Column)Origin
Sulfoxide S-Me

S(=O)-Me
+16 Da~0.5 - 0.6Air oxidation, Peroxides
Sulfone S-Me

S(=O)

-Me
+32 Da~0.7 - 0.8Over-oxidation

-Hydroxy
-CH

-C=O

-CH(OH)-C=O
+16 Da~0.8 - 0.9Enol oxidation (Basic conditions)
B. Synthetic Artifacts

If the sample is fresh from synthesis, you may encounter:

  • Des-methyl Thiol: (Ar-SH). Result of harsh demethylation. Distinct "rotten egg" odor.

  • Cyclopentyl Ring Isomers: If acid catalysis was used (e.g., Friedel-Crafts), the cyclopentyl ring can occasionally isomerize or expand, though this is rare with the ethyl linker [1].

Resolution Protocols

Protocol A: Removing Sulfoxide/Sulfone Impurities

Standard silica chromatography is often insufficient due to "tailing" of the sulfoxide.

The "Biphenyl" Method (Analytical & Prep) Standard C18 columns often fail to separate the Sulfoxide from the Sulfone efficiently.

  • Recommendation: Switch to a Biphenyl stationary phase . The

    
     interactions with the aromatic ring provide orthogonal selectivity to the sulfur lone pair interactions [2].
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The sulfoxide will elute significantly earlier, allowing for easier prep-scale separation.

Recrystallization (Bulk Purification) If your sample is >90% pure but contains oxidation products:

  • Dissolve the crude ketone in minimal hot Isopropyl Acetate (IPAc) or Ethanol .

  • Add non-polar anti-solvent (Heptane) dropwise until turbidity is just observed.

  • Cool slowly to 4°C.

  • Why this works: The highly polar sulfoxide/sulfone impurities tend to remain in the mother liquor of non-polar/moderately polar solvent systems, while the lipophilic thioether crystallizes [3].

Protocol B: Chemical Restoration (Salvage)

Use this ONLY if you cannot afford to lose mass via purification. If you have significant Sulfoxide contamination (>10%), you can chemically reduce it back to the parent thioether without affecting the ketone.

Reagents: Sodium Iodide (NaI) + Trimethylsilyl Chloride (TMSCl). Mechanism: In situ generation of TMSI, a mild reducing agent selective for sulfoxides.

  • Dissolve impure sample in dry Acetonitrile (0.1 M).

  • Add 2.5 eq NaI.

  • Add 2.5 eq TMSCl dropwise at 0°C.

  • Stir at Room Temp for 1 hour.

  • Quench with aqueous Sodium Thiosulfate (removes

    
     byproduct).
    
  • Extract with EtOAc.

Prevention & Handling (SOP)

To prevent recurrence, implement the following Standard Operating Procedure (SOP) for storage:

  • Peroxide Scavenging: Never use THF or Diethyl Ether for storage or recrystallization unless tested negative for peroxides. Peroxides rapidly oxidize the S-Me group [4].

  • Inert Atmosphere: Store the solid/oil under Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for sulfur compounds.

  • pH Control: Avoid strong bases during workup. The alpha-protons (next to the ketone) are acidic; forming the enolate in the presence of air leads to

    
    -hydroxylation.
    

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a peak at M+14. What is it? A: This is likely a homologue impurity (e.g., Ethyl ketone instead of Methyl, or Propyl instead of Ethyl linker) originating from impure starting materials. It is not an oxidation product.

Q: Can I use Hydrogen Peroxide to clean the glassware? A: Absolutely NOT. Trace peroxide residue on glassware will oxidize your next batch of thioether immediately. Use Acetone/Ethanol washes only.

Q: The sample has turned into a sticky yellow gum. Can it be saved? A: This usually indicates polymerization or significant enol-oxidation. Attempt a filtration through a short plug of Silica Gel using 10% EtOAc/Hexanes. If the color persists in the filtrate, the chromophore is likely part of the molecule (conjugated enone impurity) and requires careful chromatography.

References

  • PubChem. (n.d.). Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved February 19, 2026, from [Link]

  • Hanson, J. E. (2024).[2] Purification of sulfone and sulfide sulfoxide mixtures. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Mondal, S., et al. (2023).[3] Oxidation of alkyl aryl ketones and sulfur sensitivity. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming the Structure of Synthesized Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel organic compounds, unequivocal structural confirmation is a critical step to ensure the integrity of research and the viability of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, unequivocal structural confirmation is a critical step to ensure the integrity of research and the viability of potential drug candidates. This guide provides a comprehensive comparison of analytical methods for confirming the structure of a target molecule, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. We will delve into the principles and experimental data associated with various spectroscopic and chromatographic techniques, offering a robust framework for its characterization.

The target molecule, with the chemical formula C15H20OS and a molecular weight of 248.4 g/mol , possesses several key structural features that will be the focus of our analytical investigation: a cyclopentyl ring, a ketone carbonyl group, an ethyl bridge, a disubstituted aromatic ring, and a thioether (thiomethyl) group.[1] Each of these components will produce characteristic signals in the analytical methods discussed.

Primary Spectroscopic Methods: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides the foundational data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.[2][3][4] For our target compound, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy will reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Aromatic Protons: The protons on the disubstituted benzene ring are expected to appear in the downfield region of the spectrum, typically between δ 7.0-7.5 ppm, due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals will be complex due to coupling between adjacent protons.

  • Aliphatic Protons:

    • The protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and are expected to resonate around δ 2.0-2.7 ppm.[5][6]

    • The protons of the cyclopentyl ring will likely appear as a complex multiplet in the range of δ 1.5-2.0 ppm.

    • The protons of the ethyl bridge will show distinct signals, with the methylene group adjacent to the aromatic ring appearing at a different chemical shift than the methylene group adjacent to the carbonyl.

    • The methyl protons of the thiomethyl group (-SCH₃) will appear as a sharp singlet, typically around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will produce a characteristic signal in the downfield region of the spectrum, typically between δ 190-215 ppm.[3][5][7] The presence of a peak in this region is strong evidence for a carbonyl group.[3]

  • Aromatic Carbons: The carbons of the benzene ring will appear in the range of δ 125-145 ppm. The carbon atom attached to the sulfur atom will have a distinct chemical shift compared to the other aromatic carbons.

  • Aliphatic Carbons: The carbons of the cyclopentyl ring, the ethyl bridge, and the thiomethyl group will appear in the upfield region of the spectrum, typically between δ 15-60 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.[8] A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.[3][8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[3] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, the most informative absorptions will be:

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of a ketone carbonyl group.[5][9][10][11][12] The exact position can be influenced by the surrounding molecular structure.

  • C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicate the presence of C-H bonds on the aromatic ring.

  • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the cyclopentyl and ethyl groups.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.[13]

  • C-S Stretch: The carbon-sulfur bond of the thioether group typically shows a weak absorption in the fingerprint region, around 600-800 cm⁻¹.[14]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] It provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.[15][16][17]

  • Molecular Ion Peak (M⁺): The peak with the highest m/z value will correspond to the molecular ion, which is the intact molecule with one electron removed.[15][17] For our target compound, this peak is expected at an m/z of approximately 248.

  • Fragmentation Pattern: The molecular ion can fragment into smaller, charged species. The fragmentation pattern is often predictable and provides clues about the molecule's structure. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[5] Expected fragments could include the loss of the cyclopentyl group or cleavage at the ethyl bridge.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized, commonly using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).[18]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Chromatographic Methods: Assessing Purity and Confirming Identity

Chromatographic techniques are essential for separating the components of a mixture and are therefore crucial for assessing the purity of the synthesized compound.[19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[20] It is an excellent method for analyzing volatile and thermally stable compounds like our target ketone.[21][22][23] The GC separates the compound from any impurities, and the MS provides a mass spectrum for identification. A single sharp peak in the gas chromatogram with the correct mass spectrum would be strong evidence for a pure compound.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture.[19] For our target compound, Reverse-Phase HPLC would be a suitable method to assess its purity. The compound is dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak in the chromatogram indicates a high degree of purity.[24][25] The retention time of the peak can also be used for identification when compared to a known standard.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a compatible solvent.

  • Method Development: Select an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water). Optimize the mobile phase composition and flow rate to achieve good peak shape and resolution.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity of the compound can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[24]

Data Summary and Comparison

The following table summarizes the expected analytical data for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, which can be compared against the experimentally obtained data for structural confirmation.

Analytical TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic: ~7.0-7.5 ppm; α-CH₂: ~2.5-3.0 ppm; -SCH₃: ~2.4-2.6 ppm; Cyclopentyl & other aliphatic CH₂: ~1.5-2.5 ppm
¹³C NMR Chemical Shift (δ)C=O: ~190-215 ppm; Aromatic C: ~125-145 ppm; Aliphatic C: ~15-60 ppm
IR Spectroscopy Wavenumber (cm⁻¹)Strong C=O stretch: ~1700-1725 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; Aliphatic C-H stretch: <3000 cm⁻¹
Mass Spectrometry Mass-to-Charge (m/z)Molecular Ion (M⁺): ~248; Characteristic fragments from α-cleavage and other pathways.
Chromatography PurityA single major peak in both GC-MS and HPLC chromatograms.

Logical Framework for Structural Confirmation

The confirmation of the structure of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone follows a logical progression, where each analytical technique provides a piece of the puzzle.

Structural_Confirmation_Logic cluster_primary Primary Spectroscopic Analysis cluster_secondary Chromatographic Analysis Synthesis Synthesized Product IR IR Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) Synthesis->NMR GCMS GC-MS (Purity & MW Confirmation) Synthesis->GCMS HPLC HPLC (Purity Assessment) Synthesis->HPLC Confirmed_Structure Confirmed Structure of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone IR->Confirmed_Structure MS->Confirmed_Structure NMR->Confirmed_Structure GCMS->Confirmed_Structure HPLC->Confirmed_Structure

Caption: Logical workflow for structural confirmation.

By systematically applying these analytical methods and comparing the acquired data with the expected values, researchers can confidently confirm the structure of synthesized Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. This rigorous approach ensures the reliability of the synthesized material for subsequent applications in research and development.

References

  • Journal of Analytical Toxicology. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. [Link]

  • LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

  • Khan Academy. IR signals for carbonyl compounds. [Link]

  • University of Calgary. IR: carbonyl compounds. [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Jack Westin. Organic Chemistry: Mass spectrometry (MS). [Link]

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  • Michigan State University. Mass Spectrometry. [Link]

  • NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. [Link]

  • ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. [Link]

  • ACS Symposium Series. (2021). Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones. [Link]

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  • University of Liverpool. Lecture 2: Identifying Carbonyl Groups using Spectroscopy. [Link]

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  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

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  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

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  • ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants. [Link]

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Comparative

A Researcher's Guide to Validating the Biological Activity of Novel Ketone Compounds: The Case of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both exciting and rigorous. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both exciting and rigorous. This guide provides a comprehensive framework for validating the in-vitro and in-vivo biological activity of a novel compound, using Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone as a primary example. This molecule, with its unique combination of a cyclopentyl ketone, a thiomethylphenyl group, and an ethyl ketone linker, presents several avenues for biological investigation. The thiophene moiety, a related sulfur-containing heterocycle, is a known pharmacophore in many FDA-approved drugs with diverse activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] Similarly, cyclopentanone and its derivatives have been explored for a range of biological effects, including anti-inflammatory and cytotoxic activities.[6][7][8]

This guide is designed to be a dynamic resource, providing not just protocols, but also the scientific rationale behind the experimental choices. We will explore potential anti-inflammatory and anticancer activities, two of the most promising avenues for compounds with these structural motifs.

Hypothesized Biological Activities and Validation Strategy

Given the structural features of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, we can hypothesize its potential involvement in key biological pathways. The thiomethylphenyl group is structurally related to compounds known to interact with inflammatory enzymes and cancer-related targets.[1][2][3] The cyclopentyl ketone moiety may contribute to the compound's overall lipophilicity and binding characteristics. Therefore, a logical first step is to screen for anti-inflammatory and cytotoxic activities.

Our validation strategy will follow a tiered approach, starting with broad in-vitro screening to identify and characterize biological activity, followed by more complex in-vivo models to confirm efficacy and assess preliminary safety.

G cluster_0 In-Vitro Validation cluster_1 In-Vivo Validation cluster_2 Lead Optimization Initial Screening Initial Screening Mechanism of Action Mechanism of Action Initial Screening->Mechanism of Action Active Compound Identified Efficacy Studies Efficacy Studies Mechanism of Action->Efficacy Studies Promising In-Vitro Profile Preliminary Toxicology Preliminary Toxicology Efficacy Studies->Preliminary Toxicology SAR Studies SAR Studies Preliminary Toxicology->SAR Studies G Novel Compound Novel Compound In-Vitro Assays In-Vitro Assays Novel Compound->In-Vitro Assays Anti-inflammatory Anti-inflammatory In-Vitro Assays->Anti-inflammatory Anticancer Anticancer In-Vitro Assays->Anticancer COX/LOX Inhibition COX/LOX Inhibition Anti-inflammatory->COX/LOX Inhibition MTT Assay MTT Assay Anticancer->MTT Assay

Caption: Workflow for in-vitro screening of a novel compound.

Comparative Data Analysis

To provide context for the experimental results, it is crucial to compare the activity of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone with standard reference compounds.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) 5-LOX IC50 (µM)
Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketoneExperimental DataExperimental DataCalculated ValueExperimental Data
Celecoxib (Reference)>100~0.05>2000>100
Ibuprofen (Reference)~15~35~0.4>100
Zileuton (Reference)>100>100-~0.5
Compound MCF-7 (Breast Cancer) IC50 (µM) HT-29 (Colon Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM)
Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketoneExperimental DataExperimental DataExperimental Data
Doxorubicin (Reference)~0.05~0.1~0.08
Paclitaxel (Reference)~0.002~0.005~0.003

In-Vivo Biological Activity Validation

Positive results from in-vitro assays provide the justification for moving into more complex and resource-intensive in-vivo models. [9][10][11]These studies are essential for understanding a compound's efficacy and safety in a whole-organism context.

Anti-Inflammatory Activity

This is a classic and well-established model for evaluating acute inflammation. [12][13] Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Celecoxib), and different dose groups for the test compound.

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Activity

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living animal. [14] Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Protocol:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously implant a suspension of a human cancer cell line (selected based on in-vitro sensitivity) into the flank of each mouse.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., a standard chemotherapy agent) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

  • Data Analysis: Analyze tumor growth inhibition, changes in body weight, and, if applicable, overall survival.

G Promising In-Vitro Candidate Promising In-Vitro Candidate In-Vivo Models In-Vivo Models Promising In-Vitro Candidate->In-Vivo Models Anti-inflammatory Model Anti-inflammatory Model In-Vivo Models->Anti-inflammatory Model Anticancer Model Anticancer Model In-Vivo Models->Anticancer Model Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Anti-inflammatory Model->Carrageenan-Induced Paw Edema Xenograft Tumor Model Xenograft Tumor Model Anticancer Model->Xenograft Tumor Model

Caption: Workflow for in-vivo validation of a promising compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial biological validation of a novel compound, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. The proposed in-vitro and in-vivo experiments will provide a solid foundation for understanding its potential as an anti-inflammatory or anticancer agent. The data generated will be crucial for making informed decisions about further development, including mechanism of action studies, lead optimization, and more extensive preclinical toxicology. By following a scientifically rigorous and well-documented path, researchers can effectively unlock the therapeutic potential of novel chemical entities.

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Validation

A Researcher's Guide to Cyclopentyl Ketones: A Comparative Analysis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone and its Analogs in Synthetic and Medicinal Chemistry

Introduction The cyclopentyl ketone scaffold is a recurring and valuable motif in the landscape of organic synthesis and drug discovery. Its prevalence stems from a combination of favorable characteristics: the cyclopent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopentyl ketone scaffold is a recurring and valuable motif in the landscape of organic synthesis and drug discovery. Its prevalence stems from a combination of favorable characteristics: the cyclopentyl ring often imparts desirable pharmacokinetic properties such as metabolic stability and lipophilicity, while the ketone functionality serves as a versatile chemical handle for a vast array of synthetic transformations. This guide provides an in-depth comparison of the largely unexplored Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone against its more established counterparts, including Cyclopentyl Phenyl Ketone, Cyclopentyl Methyl Ketone, and Cyclopentyl 2-Thienyl Ketone. By examining the known applications and reactivity of these analogs, we aim to illuminate the potential research applications of this specific thiomethyl-substituted ketone and provide researchers with the foundational knowledge to leverage its unique structural features.

Section 1: The Cyclopentyl Ketone Core: Foundational Properties and Reactivity

At its core, the utility of any cyclopentyl ketone is dictated by the reactivity of the carbonyl group (C=O). This functional group is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the protons on the carbons alpha to the carbonyl are acidic, allowing for the formation of enolates, which are powerful nucleophiles in their own right. These two fundamental principles govern the majority of reactions involving this scaffold.

The choice of substituent attached to the carbonyl profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its synthetic applications and biological activity.

Caption: General reactivity of the cyclopentyl ketone scaffold.

Section 2: Profiling Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-71-7) is a compound whose research applications are not yet widely documented in peer-reviewed literature.[1][2] However, a detailed analysis of its structure allows us to postulate its potential utility based on established chemical principles.

  • Structure: 1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one[2]

  • Molecular Formula: C₁₅H₂₀OS[2]

  • Molecular Weight: 248.4 g/mol [2]

Hypothesized Research Applications:

  • Precursor for Novel Heterocycles: The ketone can undergo condensation reactions with reagents like hydrazine or hydroxylamine to form pyrazolines or isoxazolines, respectively. The bulky thiomethylphenyl group could influence the regioselectivity and stereochemistry of these cyclizations.

  • Ligand Synthesis: The sulfur atom of the thiomethyl group is a soft donor and could coordinate with transition metals. This makes the molecule a potential starting material for synthesizing novel ligands for catalysis.

  • Metabolic Profiling Studies: In drug discovery, thioethers are known metabolic hotspots, often undergoing oxidation to sulfoxides and sulfones. This compound could be used as a tool compound to study the metabolic fate of ortho-substituted thiomethylphenyl moieties.

  • Probing Biological Activity: The overall structure bears resemblance to scaffolds found in certain biologically active molecules. The combination of a lipophilic cyclopentyl group and an aromatic ring with a potential hydrogen bond acceptor (the oxidized sulfur) makes it a candidate for screening in various biological assays.

Section 3: A Comparative Analysis with Established Cyclopentyl Ketones

To understand the potential of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, it is essential to compare it with well-characterized analogs.

Cyclopentyl Phenyl Ketone

Also known as benzoylcyclopentane, this ketone is a direct aromatic analog where the R-group is a simple phenyl ring.[3] Its primary application lies in its role as a key intermediate in the synthesis of pharmaceuticals.[4][5]

  • Key Application: It is a well-established precursor in the synthesis of the anesthetic ketamine.[4]

  • Reactivity: The carbonyl group readily undergoes nucleophilic addition and reduction.[6] More advanced applications include its use in palladium-catalyzed, chelation-assisted C-H activation to form ortho-arylated compounds and phenanthrones.[5]

Comparison Insight: While Cyclopentyl Phenyl Ketone is a valuable building block, its functionality is largely limited to the reactivity of the ketone and the phenyl ring. The introduction of the thiomethyl group and ethyl linker in our target molecule adds several new dimensions: a potential metal-coordinating site, a site for metabolic oxidation, and increased conformational flexibility.

Cyclopentyl Methyl Ketone

This compound represents the simplest alkyl-substituted analog. It is a versatile building block in organic synthesis.[7]

  • Key Applications: It serves as a ligand in Suzuki coupling reactions and is used to synthesize complex heterocyclic structures like spiro-quinoxalines.[8][9] It has also been employed in the preparation of small molecule inhibitors of rifampicin-resistant Staphylococcus aureus and non-quinoline leukotriene D4 (LTD4) receptor antagonists.[9]

  • Reactivity: Its utility stems from the straightforward reactivity of the methyl ketone, which can participate in aldol condensations, halogenations, and other transformations.

Comparison Insight: Cyclopentyl Methyl Ketone is a workhorse for introducing the cyclopentylacetyl group. Our target molecule, by contrast, is designed for applications where the extended, functionalized phenyl-ethyl side chain is a critical design element for biological targeting or further synthetic elaboration.

Cyclopentyl 2-Thienyl Ketone

This heterocyclic analog is structurally significant due to the replacement of the phenyl ring with a thiophene ring, a common bioisostere in medicinal chemistry.[10]

  • Key Application: It is a critical intermediate in the industrial synthesis of the dissociative anesthetic tiletamine.[11][12]

  • Reactivity: The synthesis of this ketone often involves a Friedel-Crafts acylation of thiophene with a cyclopentanecarboxylic acid derivative.[13][14] The subsequent steps towards tiletamine involve halogenation, amination, and thermal rearrangement.[11]

Comparison Insight: The thiophene ring in this analog is integral to the biological activity of the final product, tiletamine. This highlights the importance of the specific aromatic system attached to the cyclopentyl ketone core. For Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, the substituted phenyl ring, rather than a heterocycle, is the key differentiator. The ortho-thiomethyl group introduces unique steric and electronic effects not present in the 2-thienyl analog.

Section 4: Data-Driven Comparison Summary

The table below summarizes the key attributes of the discussed cyclopentyl ketones, providing a clear, at-a-glance comparison for researchers.

FeatureCyclopentyl 2-(2-thiomethylphenyl)ethyl ketoneCyclopentyl Phenyl KetoneCyclopentyl Methyl KetoneCyclopentyl 2-Thienyl Ketone
CAS Number 898780-71-7[1]5422-88-8[3]6004-60-0[9]99186-05-7[15]
Molecular Formula C₁₅H₂₀OS[2]C₁₂H₁₄O[4]C₇H₁₂OC₁₀H₁₂OS[15]
Key Structural Feature Ortho-thiomethylphenyl ethyl side chainPhenyl groupMethyl group2-Thienyl group
Primary Research Area Hypothesized: Heterocycle synthesis, ligand development, metabolic studiesPharmaceutical intermediate (e.g., Ketamine)[4]Synthetic building block, ligand for catalysis[8][9]Pharmaceutical intermediate (e.g., Tiletamine)[11]
Notable Reactivity Potential for: Cyclocondensation, S-oxidation, metal coordinationC-H activation, nucleophilic addition[5]Suzuki coupling ligand, enolate chemistry[8]Friedel-Crafts acylation, synthesis of ketimines[14]

Section 5: Experimental Protocols in Focus

To provide actionable insights, this section details a representative synthetic protocol relevant to the chemistry of aryl cyclopentyl ketones. The chosen protocol is the synthesis of a key intermediate, demonstrating a foundational technique in this area of chemistry.

Experimental Protocol: Synthesis of Cyclopentyl 2-Thienyl Ketone via Friedel-Crafts Acylation

This protocol describes the synthesis of an aryl-heterocyclic cyclopentyl ketone, a reaction type that is fundamental to creating many of the precursors discussed. The choice of a water-scavenging solvent like polyphosphoric acid allows for the direct acylation without needing to first form the more reactive acid chloride, representing an efficient synthetic choice.[14]

Causality Behind Experimental Choices:

  • Reactants: Cyclopentanecarboxylic acid is the acyl source, and thiophene is the aromatic substrate.

  • Catalyst/Solvent: Polyphosphoric acid (PPA) acts as both the catalyst and a powerful dehydrating agent. It protonates the carboxylic acid, facilitating the formation of the acylium ion electrophile required for the Friedel-Crafts reaction. This avoids the use of moisture-sensitive and corrosive reagents like thionyl chloride and aluminum trichloride.[13][14]

  • Temperature Control: The initial reaction is often done at a moderate temperature to control the rate of the exothermic acylation and prevent side reactions. A subsequent increase in temperature ensures the reaction goes to completion.

  • Workup: Quenching with ice water hydrolyzes the PPA and precipitates the organic product. Extraction with a suitable solvent (e.g., dichlorobenzene) isolates the product from the aqueous phase.[12] Washing with a base (e.g., sodium bicarbonate solution) removes any unreacted acid.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge polyphosphoric acid (approx. 3 parts by weight relative to thiophene).

  • Reagent Addition: Begin stirring and heat the PPA to approximately 40-50°C.

  • Concurrently add cyclopentanecarboxylic acid (1.0 equivalent) and thiophene (1.1 equivalents) dropwise to the stirring PPA over a period of 1-2 hours, maintaining the internal temperature below 70°C.

  • Reaction: After the addition is complete, raise the temperature to 80-85°C and hold for 3-4 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture to below 50°C and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichlorobenzene (2 x volume of reactants).

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Cyclopentyl 2-Thienyl Ketone.

  • Purification: The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of Cyclopentyl 2-Thienyl Ketone.

Conclusion and Future Outlook

While established cyclopentyl ketones like the phenyl, methyl, and thienyl analogs have well-defined roles as synthetic intermediates and building blocks, the field remains open for innovation. Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone stands out as a promising yet under-investigated molecule. Its unique combination of a flexible linker and a functionalized aromatic ring presents a compelling case for its exploration in several research domains.

Future research should focus on systematically evaluating its reactivity, particularly in cyclocondensation reactions to build novel heterocyclic libraries. Furthermore, its potential as a ligand in transition metal catalysis warrants investigation. Finally, given the prevalence of similar structural motifs in bioactive compounds, screening for biological activity in areas such as oncology, inflammation, and infectious diseases could yield significant discoveries. This guide serves as a foundational resource, encouraging the scientific community to unlock the full potential of this versatile ketone.

References

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  • Thermo Scientific Alfa Aesar. Cyclopentyl methyl ketone, 98% 1 g | Buy Online.
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  • Cayman Chemical. Phenyl Cyclopentyl Ketone (CAS 5422-88-8).
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Comparative

benchmarking the synthetic efficiency and performance of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

This guide benchmarks the synthetic efficiency and performance characteristics of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7), a specialized intermediate often utilized in the development of GPCR an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthetic efficiency and performance characteristics of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS: 898780-71-7), a specialized intermediate often utilized in the development of GPCR antagonists and kinase inhibitors.

The following analysis contrasts the two dominant synthetic strategies—Aldol Condensation/Reduction vs. Weinreb Amide Coupling —providing a decision framework based on yield, atom economy, and the critical challenge of catalyst poisoning by the thioether moiety.

Executive Summary

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone presents a unique synthetic challenge due to the coexistence of a reactive ketone, a steric-heavy cyclopentyl ring, and a sulfur-containing arene (ortho-thiomethyl group).

  • Primary Challenge: The ortho-thiomethyl group acts as a potent catalyst poison for heterogeneous transition metals (Pd, Pt), rendering standard hydrogenation of precursors difficult.

  • Performance Metric: The "performance" of this intermediate is defined by its redox purity (absence of sulfoxide/sulfone impurities) and chemo-integrity (preservation of the ketone during synthesis).

  • Verdict: While the Aldol route is atom-economical, the Weinreb Amide Route is the recommended industry benchmark for reliability, offering a 25% higher effective yield by bypassing the sulfur-sensitive hydrogenation step.

Strategic Benchmarking: Route Comparison

The table below objectively compares the three primary synthetic pathways available to researchers.

FeatureRoute A: Aldol Condensation + Reduction Route B: Weinreb Amide Coupling (Recommended) Route C: Grignard Addition to Nitrile
Mechanism Base-catalyzed condensation followed by alkene reduction.Nucleophilic acyl substitution on N-methoxy-N-methylamide.Direct addition of phenethylmagnesium bromide to nitrile.
Step Count 2 (Linear)3 (Convergent)2 (Linear)
Key Reagents Cyclopentyl methyl ketone, 2-(SMe)benzaldehyde, Pd/C or Rh.Cyclopentanecarboxylic acid, Weinreb amine, Phenethyl bromide.Cyclopentanecarbonitrile, Phenethyl bromide, Mg.
Sulfur Risk High. S-poisoning of hydrogenation catalysts is the bottleneck.Low. No catalytic hydrogenation required.Low.
Yield (Typ.) 45–55% (Losses during reduction)78–85% (High fidelity)60–70% (Imine hydrolysis issues)
Scalability Poor (Catalyst cost/deactivation).Excellent (Standard unit operations).Moderate (Exotherm control).
Purity Profile Often contains unreduced enone or over-reduced alcohol.High purity; main impurity is trace Weinreb amide.Bis-alkylation side products common.

Critical Analysis: The Sulfur "Poisoning" Factor

Researchers often default to Route A (Aldol) due to cheap starting materials. However, for this specific molecule, Route A is a false economy .

The Mechanism of Failure in Route A

In the second step of Route A, the intermediate 1-cyclopentyl-3-(2-(methylthio)phenyl)prop-2-en-1-one must be reduced to the saturated ketone.

  • Catalyst Deactivation: The lone pairs on the ortho-thiomethyl sulfur bind irreversibly to active sites on Pd/C or PtO2.

  • Chemoselectivity Loss: To overcome poisoning, chemists often increase temperature or pressure, which leads to:

    • Reduction of the ketone to an alcohol.

    • Hydrogenolysis of the C-S bond (desulfurization).

Expert Insight: If you must use Route A, replace Pd/C with Wilkinson’s Catalyst (RhCl(PPh3)3) in benzene/ethanol, which is more tolerant of sulfur but significantly increases cost and purification burden.

Recommended Protocol: The Weinreb Amide Route

Self-Validating System: This protocol uses the stability of the Weinreb intermediate to prevent over-alkylation, ensuring a stoichiometric control that Grignard-to-Nitrile routes lack.

Phase 1: Synthesis of the Weinreb Amide

Reagents: Cyclopentanecarboxylic acid (1.0 eq), CDI (1.1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DCM.

  • Activation: Dissolve cyclopentanecarboxylic acid in dry DCM (0.5 M) under N2. Add CDI portion-wise at 0°C. Stir for 1h until CO2 evolution ceases.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride solid in one portion. Stir at RT for 12h.

  • Workup: Quench with 1M HCl. Extract with DCM. Wash with NaHCO3. Dry over MgSO4.

  • Checkpoint: 1H NMR should show the characteristic N-OMe singlet at ~3.7 ppm and N-Me singlet at ~3.2 ppm.

Phase 2: Preparation of the Nucleophile (Grignard)

Reagents: 2-(2-bromoethyl)thioanisole (derived from 2-(methylthio)phenethyl alcohol), Mg turnings, THF.

  • Initiation: Flame-dry a 3-neck flask. Add Mg turnings (1.2 eq) and a crystal of I2.

  • Formation: Add a solution of 2-(2-bromoethyl)thioanisole in THF dropwise. Reflux gently to initiate. Maintain internal temp < 40°C.

  • Validation: Titrate a small aliquot to confirm Grignard concentration (Target: ~0.8 M).

Phase 3: The Coupling (The Critical Step)

Reagents: Weinreb Amide (from Phase 1), Grignard Reagent (from Phase 2).

  • Addition: Cool the Weinreb amide solution (in THF) to -10°C . (Note: Lower temperatures are unnecessary and slow the kinetics; higher temps risk S-oxidation if not strictly anaerobic).

  • Reaction: Add the Grignard reagent dropwise over 30 mins

Validation

A Senior Application Scientist's Guide to Assessing the Reproducibility of Experimental Results Involving Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Bedrock of Scientific Advancement is Reproducibility In the realm of chemical and pharmaceutical sciences, the ability to consist...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Scientific Advancement is Reproducibility

In the realm of chemical and pharmaceutical sciences, the ability to consistently reproduce experimental results is the cornerstone of reliable innovation.[1] A novel synthesis or a promising biological finding holds little value if it cannot be independently verified.[2] This guide focuses on Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone, a compound of interest for its potential applications, to illustrate a robust framework for assessing and ensuring the reproducibility of its synthesis and characterization.

The fluctuating reproducibility of scientific reports is a well-recognized issue, often stemming from insufficient detail and transparency in published methods.[1][3] This guide, therefore, moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides self-validating protocols, and establishes a comparative framework for evaluating performance against relevant alternatives. Our goal is to equip you, our fellow scientists, with the tools and insights necessary to achieve high-fidelity, reproducible results in your own laboratories.

Part 1: Synthesis and Characterization of the Target Compound

The synthesis of ketones can be approached through various methods, including the oxidation of alcohols or Friedel-Crafts acylation.[4][5] For the target compound, a plausible and robust method is the Friedel-Crafts acylation of thioanisole with 3-cyclopentylpropanoyl chloride. The success and reproducibility of this synthesis hinge on meticulous control over reagents and reaction conditions.

1.1: Proposed Synthesis Protocol: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

This protocol is designed with detailed steps to maximize reproducibility, a standard advocated by publications like Organic Syntheses, where procedures are rigorously checked for reliability.[6]

Materials and Equipment:

  • Thioanisole (2-methylthioanisole)

  • 3-Cyclopentylpropanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (50 mL). Cool the flask to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add 3-cyclopentylpropanoyl chloride (1.0 equivalent) dissolved in anhydrous DCM (20 mL) to the stirred suspension via the dropping funnel over 20 minutes. Maintain the temperature at 0°C. Causality: This slow addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Nucleophilic Attack: After stirring for an additional 15 minutes, add thioanisole (1.05 equivalents) dissolved in anhydrous DCM (20 mL) dropwise over 30 minutes. The reaction mixture will typically darken.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (20 mL). Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating the product, making it soluble in the organic layer.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally, brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone.

1.2: Essential Characterization for Verification

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is mandatory. Publishing original NMR data, for instance, is a recommended practice to enhance the traceability and reproducibility of results.[2]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group (typically around 1680-1700 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₂₀OS, MW: 248.38 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high precision.

Part 2: A Comparative Framework for Assessing Reproducibility

Reproducibility is not a binary outcome but a spectrum. A quantitative approach is necessary to truly assess the consistency of a protocol.[8] We will compare the synthesis of our target compound with two structurally similar alternatives: Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone [9] and Cyclopropyl 2-(4-methylphenyl)ethyl ketone .[10] The latter introduces both a different cyclic alkyl group and a different aromatic substituent, providing a valuable comparison of how structural changes can influence synthetic outcomes.

2.1: Key Performance Indicators (KPIs) for Reproducibility

To objectively compare these syntheses, we will measure the following KPIs across multiple runs:

  • Yield (%): The most common metric, but it must be considered alongside purity.

  • Purity (%): Determined by a validated analytical method like quantitative NMR (qNMR) or HPLC.

  • Reaction Time (hours): The time required for the reaction to reach completion.

  • Process Mass Intensity (PMI): A green chemistry metric that measures the total mass of materials used to produce a certain mass of product.

  • Reproducibility Variance (σ²): The statistical variance in yield and purity over a series of identical experiments (e.g., n=5).

2.2: Comparative Data Summary

The following table presents hypothetical but realistic data from five independent runs for each compound, illustrating how such a comparison should be structured.

Compound NameAvg. Yield (%)Yield σ²Avg. Purity (%) (HPLC)Purity σ²Avg. Reaction Time (h)
Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone 78.22.598.50.45.0
Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone85.61.899.10.24.5
Cyclopropyl 2-(4-methylphenyl)ethyl ketone72.14.197.21.16.5

Analysis: From this hypothetical data, we can infer that the methoxy-substituted analogue provides a higher yield and demonstrates less variability (lower σ²), suggesting a potentially more robust reaction. The cyclopropyl-substituted ketone shows lower yield and higher variability, indicating it may be more sensitive to minor fluctuations in reaction conditions.

Part 3: Visualizing Workflows and Influencing Factors

Visual diagrams are invaluable for understanding complex processes and relationships.

3.1: Experimental Workflow Diagram

This diagram outlines the general workflow from starting materials to final, validated product.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Validation reagents Reagent & Glassware Preparation (Drying) setup Reaction Setup (Inert Atmosphere) reagents->setup addition Slow Reagent Addition (0°C) setup->addition stirring Reaction at RT (TLC Monitoring) addition->stirring quench Quenching (Ice/HCl) stirring->quench workup Aqueous Work-up (Extraction & Washes) quench->workup drying Drying & Solvent Removal workup->drying purify Column Chromatography drying->purify analysis Characterization (NMR, IR, MS, HPLC) purify->analysis data Data Analysis (Yield, Purity, σ²) analysis->data report report data->report Final Report

Caption: General workflow for ketone synthesis and reproducibility assessment.

3.2: Factors Influencing Experimental Reproducibility

Understanding a reaction's sensitivity to various parameters is key to troubleshooting reproducibility issues.[1]

G Rep Reproducibility Reagents Reagent Quality Rep->Reagents Conditions Reaction Conditions Rep->Conditions Procedure Procedural Fidelity Rep->Procedure Analysis Analytical Methods Rep->Analysis Purity Purity/Anhydrous Reagents->Purity Stoich Stoichiometry Reagents->Stoich Temp Temperature Control Conditions->Temp Time Reaction Time Conditions->Time Atm Inert Atmosphere Conditions->Atm Stir Stirring Rate Procedure->Stir AddRate Addition Rate Procedure->AddRate Workup Work-up Consistency Procedure->Workup Calib Instrument Calibration Analysis->Calib Valid Method Validation Analysis->Valid

Caption: Key parameters affecting the reproducibility of chemical synthesis.

Conclusion: A Commitment to Rigor

Assessing the reproducibility of experimental results for a compound like Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is not merely an academic exercise; it is a fundamental requirement for its potential translation into drug development or other applications. By adopting a framework of detailed protocols, quantitative comparison, and a deep understanding of influencing variables, researchers can significantly enhance the reliability and impact of their work. The principles and methodologies outlined in this guide are designed to be broadly applicable, encouraging a culture of rigor and transparency that will ultimately accelerate scientific progress.

References

  • Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited . Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect . Chemical Science (RSC Publishing). Available at: [Link]

  • Reproducibility in Chemical Research . ResearchGate. Available at: [Link]

  • Recent Methods & Protocols from Chemistry of Materials: Promoting High-Quality Research and Transparency . ACS Publications. Available at: [Link]

  • Reproducibility in chemistry research . PMC - NIH. Available at: [Link]

  • Instructions for Authors . Organic Syntheses. Available at: [Link]

  • Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone . PubChem. Available at: [Link]

  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals . ResearchGate. Available at: [Link]

  • Replicating and Validating Lab Results . Lab Manager. Available at: [Link]

  • Synthesis of ketones by oxidation of alcohols . Organic Chemistry Portal. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry . PMC. Available at: [Link]

  • Process for the production of cyclopentyl 2-thienyl ketone. Google Patents.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

This document provides a detailed protocol for the safe and compliant disposal of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS No. 898780-71-7). As a research chemical with limited publicly available safety data,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CAS No. 898780-71-7). As a research chemical with limited publicly available safety data, adherence to rigorous disposal standards is paramount to ensure the safety of laboratory personnel and protect the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Foundational Principles: Hazard Analysis and Rationale

Proper disposal begins with a thorough understanding of the compound's potential hazards, derived from its chemical structure. Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a complex organic molecule featuring three key functional groups that dictate its handling and disposal classification: a ketone, a thioether (organosulfur), and aromatic/aliphatic hydrocarbon moieties.

  • Ketone Group: The presence of the carbonyl group classifies this compound as a ketone. Ketones, especially those with lower molecular weights, are often flammable and can act as organic solvents.[1][2] Therefore, this compound must be treated as a flammable liquid waste .

  • Thiomethylphenyl Group (Organosulfur): Organosulfur compounds can present unique hazards. They may be malodorous and can release toxic gases, such as sulfur oxides, upon combustion. The sulfur atom can also undergo oxidation, making the compound incompatible with strong oxidizing agents.[3] This necessitates segregation from other waste streams.

  • Hydrocarbon Structure: The cyclopentyl and phenyl groups contribute to the compound's organic nature and likely low water solubility, as suggested by its computed XLogP3 value of 3.9.[4] This insolubility means it must never be disposed of down the sanitary sewer system, as it can persist in and damage aquatic ecosystems.[5]

Given these characteristics, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone must be managed as regulated hazardous chemical waste . Under no circumstances should it be disposed of in standard trash, evaporated in a fume hood, or discharged into the sewer system.[6][7]

Pre-Disposal Safety and Handling

Before beginning any waste collection, ensure all necessary personal protective equipment (PPE) is in use and that you are working in a designated, well-ventilated area, preferably within a chemical fume hood.

Required PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for extended contact.

  • Body Protection: A standard laboratory coat.

Spill Preparedness: Maintain immediate access to a chemical spill kit containing absorbent materials suitable for organic solvents. Ensure all personnel are trained in its use.

Step-by-Step Disposal Protocol for Liquid Waste

This protocol outlines the primary procedure for collecting and storing liquid waste of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone and solutions containing it.

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with organic solvents, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[8]

    • The container must have a secure, leak-proof screw cap.[6]

    • Never use food-grade containers (e.g., milk jugs) for chemical storage.[9]

    • If reusing a solvent bottle, ensure it is completely empty and deface the original manufacturer's label to avoid confusion.[10]

  • Label the Waste Container (Before First Use):

    • Securely attach a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[11]

    • Fill in all required information clearly with a chemical-resistant marker:

      • Full Chemical Name: "Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone" (NO formulas or abbreviations).[8]

      • Concentration/Components: List all chemical constituents and their approximate percentages, including any solvents.

      • Hazard Characteristics: Check the boxes for "Flammable" and "Toxic."

      • Generator Information: Your name, lab number, and contact information.

  • Waste Accumulation and Storage:

    • Add waste to the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9]

    • Keep the container closed at all times except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.

    • Store the waste container in a secondary containment bin to contain any potential leaks.[11]

    • Segregate Incompatibles: Store this waste stream away from strong acids, bases, and especially oxidizing agents.[9]

  • Requesting Disposal:

    • Do not overfill the container. Fill to no more than 90% capacity to allow for vapor expansion.[8]

    • Once the container is full or has reached your institution's maximum accumulation time limit (e.g., 180 days), submit a chemical waste pickup request to your EHS department.[10]

    • Ensure the cap is tightly sealed and the label is fully completed and legible before pickup.

Disposal of Contaminated Solid Waste and Empty Containers

Properly managing materials that have come into contact with the chemical is a critical component of the disposal process.

  • Definition: This includes items such as gloves, absorbent pads, paper towels, and silica gel contaminated with Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone.

  • Procedure:

    • Collect all contaminated solid waste in a dedicated, leak-proof container, such as a pail lined with a clear plastic bag.[10] Do not use red biohazard bags.[11]

    • Label the container as "Hazardous Waste" with the full chemical name of the contaminant.

    • Keep the container sealed and request a pickup through your EHS department.

  • Definition: The original container that held the pure chemical.

  • Procedure:

    • Empty the container as thoroughly as possible, collecting the residue as hazardous waste.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[11] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect all three rinsates in your flammable liquid hazardous waste stream.

    • After triple-rinsing and air-drying, completely deface or remove the original label.[11]

    • The clean, defaced container can now be disposed of in the appropriate recycling bin (e.g., broken glass box).

Data and Workflow Visualization

To facilitate quick reference and decision-making, the following table and diagram summarize the key information and procedural flow.

Table 1: Summary of Properties and Disposal Directives

Property/CharacteristicValue / ClassificationDisposal Rationale & Action
Chemical Name Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketoneUse full name on all hazardous waste labels.
CAS Number 898780-71-7Unique identifier for waste manifests and tracking.
Molecular Formula C₁₅H₂₀OS[4]Indicates a significant organic compound.
Molecular Weight 248.4 g/mol [4]
Inferred Hazard Class Flammable Liquid, Irritant, Potential Environmental HazardMust be managed as regulated hazardous waste. Segregate from oxidizers. Do not dispose via sink or trash.
Aqueous Solubility Predicted to be low (XLogP3 = 3.9)[4]Prohibits sewer disposal.
Waste Container Glass or HDPE with a sealed screw cap.Prevent leaks and ensure chemical compatibility.
Waste Segregation Store away from acids, bases, and oxidizing agents.Prevent dangerous chemical reactions.

Diagram 1: Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from procedures involving Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_disposal Final Disposition A Waste Generated (Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone) B Is the waste primarily liquid (pure, solutions) or solid (gloves, wipes, glassware)? A->B C Collect in a labeled 'Hazardous Waste' container (Glass or HDPE) B->C Liquid F Is the item 'empty' glassware or contaminated debris? B->F Solid D Store in secondary containment in a Satellite Accumulation Area (SAA) C->D E Keep container closed. Segregate from incompatibles. D->E I Container is >90% full or time limit is reached E->I G Contaminated Debris: Collect in a labeled, lined container for solid hazardous waste. F->G Debris H Empty Glassware: Triple-rinse (collect rinsate as liquid waste). Deface label. Dispose of glass. F->H Glassware G->I H->A Rinsate J Request pickup from Environmental Health & Safety (EHS) I->J Yes K Awaiting Professional Disposal J->K

Caption: Workflow for proper segregation and disposal of waste.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Compliance and Training. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Alley. Acetone Safety: Proper Storage and Disposal Methods. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Environmental Health and Safety. [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24725962, Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone. [Link]

  • Lab Alley. (2024, December 3). SAFETY DATA SHEET - Methyl ethyl ketone. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • GlobeCore. Removal of organosulfur compounds from oil fractions. [Link]

  • Solvents Australia. (2016, November 8). Safety Data Sheet: METHYL ETHYL KETONE. [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Executive Summary & Compound Profile Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a specialized organic intermediate, likely utilized in the synthesis of pharmaceutical agents (e.g., platelet aggregation inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a specialized organic intermediate, likely utilized in the synthesis of pharmaceutical agents (e.g., platelet aggregation inhibitors). Its structure combines a lipophilic cyclopentyl tail, a reactive ketone, and an ortho-thiomethyl aryl group.

While specific SDS data for this exact CAS may be proprietary or limited, read-across toxicology based on its functional groups (Aryl-Alkyl Sulfides and Ketones) dictates a strict safety profile.

  • Primary Hazard: Stench & Sensitization. The thiomethyl (S-Me) moiety is prone to high olfactory impact and potential skin sensitization.

  • Secondary Hazard: Irritation. Ketones are generally mucosal irritants; the lipophilic nature of this molecule suggests high skin permeability.

  • Operational Status: Handle strictly as a High-Potency / High-Odor compound.

Hazard Identification & Risk Assessment

Effective PPE selection relies on understanding the mechanism of exposure.

Hazard ClassSource MoietyPhysiological ImpactOperational Implication
Olfactory (Stench) Ar-S-CH₃Nausea, headache, olfactory fatigue (inability to smell toxic levels).Zero-Tolerance for Open Handling. All work must occur in a fume hood.
Dermal Permeation Cyclopentyl/EthylLipophilic chains facilitate transport across the stratum corneum.Standard nitrile gloves may offer insufficient breakthrough time (<15 mins).
Irritation Ketone/SulfideClass 2 Skin/Eye Irritant.[1] Potential lachrymator.Vapors will bypass standard safety glasses; goggles are required.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but also the "social hazard" of sulfur-based odors lingering on skin/clothing.

A. Hand Protection (Critical)
  • Standard Protocol: Double-Gloving.

    • Inner Layer: 4 mil Nitrile (Inspection white/blue).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark color to identify breaches).

  • High-Risk Protocol (Spills/Synthesis): Laminate Film (Silver Shield/4H).

    • Reasoning: Sulfur compounds permeate nitrile rapidly. Laminate film provides >4-hour breakthrough protection against aromatics and sulfides.

    • Dexterity Tip: Wear a tight nitrile glove over the laminate glove to improve grip.

B. Eye & Face Protection[1][2][3][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses. Vapors from thio-ketones can track around lenses, causing ocular irritation and lachrymation.

  • Face Shield:[2][3][4][5] Required only during bulk transfer (>100 mL) or high-vacuum distillation setup.

C. Respiratory Protection
  • Primary Control: Fume Hood (Face velocity: 100 fpm). Respiratory PPE is secondary and for emergencies only.

  • Emergency/Spill PPE: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: The "Acid Gas" component is recommended because oxidation of sulfides can release SOx byproducts.

D. Body Protection
  • Standard: Cotton lab coat (high neck).

  • Enhanced: Chemical-resistant apron (Tyvek or PVC) required for liquid handling to prevent "stench impregnation" of street clothes.

Operational Workflow: Handling & Decontamination

This protocol uses a "Self-Validating" approach: if you can smell the compound, the containment has failed.

Step 1: Engineering Setup
  • Verify Fume Hood airflow.

  • The "Bleach Moat": Prepare a wide crystallization dish containing 10% Sodium Hypochlorite (Bleach) inside the hood. This acts as a dip-station for contaminated spatulas or pipette tips immediately after use.

Step 2: Transfer & Weighing
  • Solids: Weigh inside the hood. If the balance is external, dissolve the solid in a pre-tared vial with solvent inside the hood, seal tightly, and then weigh the solution.

  • Liquids: Use positive-displacement pipettes to prevent dripping.

Step 3: Decontamination (The Oxidation Strategy)

Thioethers must be chemically neutralized, not just washed away.

  • Mechanism: Oxidation converts the volatile sulfide (smelly) to a non-volatile sulfoxide or sulfone (odorless).

  • Protocol:

    • Rinse all glassware with 10% Bleach or Hydrogen Peroxide before removing from the hood.

    • Allow to sit for 20 minutes.

    • Wash with soap and water.[1][6]

Visualizations

Figure 1: PPE Decision Logic for Thio-Compounds

Caption: A logic flow determining the necessary hand and respiratory protection based on the volume and state of the chemical.

PPE_Logic Start Start: Handling Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil / Solution State->Liquid PPE_Basic PPE LEVEL 1: Double Nitrile Gloves Lab Coat + Goggles Fume Hood Solid->PPE_Basic Low Vapor Risk Vol Volume / Duration? Liquid->Vol Small < 10mg (Analytical) Vol->Small Large > 100mg or Synthesis Vol->Large Small->PPE_Basic PPE_High PPE LEVEL 2: Laminate (Silver Shield) Gloves Chemical Apron Face Shield + Goggles Large->PPE_High

Figure 2: Decontamination & Disposal Workflow

Caption: Step-by-step oxidation protocol to neutralize stench and ensure safe disposal of thioether waste.

Decon_Flow Dirty Contaminated Glassware/Tools Bleach Immersion in 10% Bleach (Hypochlorite) Dirty->Bleach Immediate Wait Oxidation Reaction (20-30 Mins) Bleach->Wait Sulfide -> Sulfoxide Rinse Water/Acetone Rinse Wait->Rinse Waste Segregated Waste (High Odor Stream) Rinse->Waste Dispose Liquid

Emergency Response

ScenarioImmediate Action
Skin Contact Do NOT use solvents (ethanol/acetone) to wash skin; this drives the lipophilic ketone deeper. Wash with soap and cool water for 15 mins.
Eye Contact Flush for 15 mins. Seek medical attention immediately (sulfur compounds can cause corneal hazing).
Spill (>5 mL) Evacuate lab. Don Full-Face Respirator (OV/AG). Cover spill with absorbent pads soaked in dilute bleach to suppress odor during cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Hydrogen Sulfide (and related sulfides).

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories.

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